4-Hydroxytamoxifen
説明
Contextualization as a Key Selective Estrogen Receptor Modulator (SERM) in Molecular Research
4-Hydroxytamoxifen (4-OHT) is classified as a Selective Estrogen Receptor Modulator (SERM). wikipedia.org SERMs are a class of compounds that exhibit tissue-specific effects, acting as either estrogen receptor (ER) agonists (mimicking estrogen) or antagonists (blocking estrogen) depending on the target tissue. wikipedia.orgsigmaaldrich.com This dual activity is central to its utility in molecular research. 4-OHT is the primary active metabolite of Tamoxifen (B1202), formed mainly through the action of the cytochrome P450 enzyme CYP2D6. ontosight.aibio-gems.com
In the context of molecular research, 4-OHT is highly valued for its potent interaction with estrogen receptors. It binds to both ERα and ERβ with a significantly higher affinity—50 to 100 times greater—than its parent compound, Tamoxifen. sigmaaldrich.com This high affinity makes it a more potent inhibitor of estrogen-induced cell proliferation in laboratory settings. sigmaaldrich.com
The mechanism of 4-OHT's antagonist action involves binding to the estrogen receptor. This complex then recruits corepressor proteins, which leads to the inhibition of DNA synthesis and blocks estrogen-mediated gene expression. wikipedia.org This is particularly relevant in studies of ER-positive breast cancer cells, where 4-OHT effectively suppresses tumor growth by blocking the proliferative signals of estrogen. ontosight.aistemcell.com Conversely, in other tissues like the uterus and bone, it can exhibit estrogen-like (agonistic) effects. sigmaaldrich.com Beyond the classical estrogen receptors, research has also shown that 4-OHT binds to and acts as an inverse agonist for Estrogen-Related Receptors (ERRs), particularly ERRγ, further broadening its scope in molecular studies. researchgate.net
| Property | Description | Reference |
|---|---|---|
| Chemical Formula | C₂₆H₂₉NO₂ | stemcell.com |
| Molecular Weight | 387.51 g/mol | tocris.com |
| Classification | Selective Estrogen Receptor Modulator (SERM) | wikipedia.orgsigmaaldrich.com |
| Primary Target | Estrogen Receptors (ERα, ERβ), Estrogen-Related Receptors (ERRγ) | sigmaaldrich.comstemcell.comresearchgate.net |
| Key Research Action | Acts as an ER antagonist in breast cancer cells, inhibiting proliferation. | ontosight.aisigmaaldrich.com |
Historical Perspective of this compound in Cellular and Molecular Studies
The story of this compound begins with its parent compound, Tamoxifen (then known as ICI46,474), which was first synthesized in 1966 by scientists at Imperial Chemical Industries (ICI). cancerresearchuk.org Initially investigated as a contraceptive, its potential as a breast cancer treatment was soon recognized. cancerresearchuk.org
A pivotal moment in the research history of this compound family came in 1977, when a monohydroxylated metabolite of Tamoxifen was identified and characterized. This metabolite, this compound, was found to possess potent antiestrogenic activity. bio-gems.comtocris.com Subsequent research confirmed that 4-OHT is the key active form of Tamoxifen, exhibiting a much higher binding affinity for the estrogen receptor. sigmaaldrich.com
Throughout the 1980s, the use of 4-OHT in cellular and molecular studies expanded. A 1986 study demonstrated that percutaneous (transdermal) application of 4-OHT on breast tissue resulted in its concentration in tumor tissue, suggesting a potential for local activity while minimizing systemic exposure. aacrjournals.org These early in-vitro and preclinical studies established 4-OHT as a powerful tool to probe the mechanisms of hormone action and resistance in breast cancer cell lines like MCF-7. sigmaaldrich.comacs.org Its ability to potently inhibit estradiol-induced cell proliferation made it a standard for studying ER-dependent pathways. sigmaaldrich.com The discovery and characterization of 4-OHT were crucial steps that deepened the scientific understanding of how SERMs function at a molecular level.
Overview of Current Academic Research Directions for this compound
In contemporary academic research, this compound has evolved from a subject of study into an indispensable enabling tool, particularly in the field of genetics and cell biology.
Inducible Gene Editing and Expression: One of the most significant modern applications of 4-OHT is in conditional gene knockout and expression systems. hellobio.comwikipedia.org The Cre-LoxP system is a powerful technique for site-specific DNA recombination. wikipedia.org By fusing the Cre recombinase enzyme to a mutated ligand-binding domain of the estrogen receptor (Cre-ER), scientists have created a system that remains inactive until an external trigger is applied. hellobio.comnih.gov this compound serves as this trigger. wikipedia.org In the absence of 4-OHT, the Cre-ER protein is sequestered in the cytoplasm. wikipedia.org Upon administration of 4-OHT, the protein translocates to the nucleus, where it can excise or invert DNA segments flanked by LoxP sites, allowing for precise temporal and spatial control of gene expression or deletion in vivo. hellobio.comwikipedia.orghellobio.com This technology is widely used in developmental biology, neuroscience, and cancer research to study gene function. wikipedia.orghellobio.com
Similarly, 4-OHT is used in inducible CRISPR-Cas9 systems. It can activate an intein-linked or otherwise inactivated Cas9 nuclease, which reduces off-target gene editing and provides temporal control over the gene-editing process. tocris.comhellobio.comlumiprobe.com This has been shown to improve the specificity of CRISPR-mediated editing by approximately 25-fold compared to wild-type Cas9. tocris.com
| System | Role of 4-OHT | Outcome | Reference |
|---|---|---|---|
| Cre-LoxP (Cre-ER) | Binds to the mutated ER domain of the Cre-ER fusion protein. | Induces nuclear translocation and activation of Cre recombinase for gene editing. | hellobio.comwikipedia.orgnih.gov |
| CRISPR-Cas9 (Inducible) | Activates intein-linked or other conditionally inactive Cas9 variants. | Allows temporal control of gene editing and increases specificity. | tocris.comhellobio.comhellobio.com |
| TRAP/TRAP2 Systems | Triggers recombination in active neuron populations (e.g., FosTRAP). | Provides genetic access to neurons based on their activity. | hellobio.comlumiprobe.com |
ER-Independent Cytotoxicity and Autophagy Research: Beyond its canonical ER-dependent functions, current research is actively exploring the ER-independent effects of 4-OHT. Studies have shown that at certain concentrations, 4-OHT can induce cytotoxic effects in cancer cells that are not reversed by estrogen, including in ER-negative malignancies. aacrjournals.orgnih.gov One identified mechanism is the induction of autophagic cell death. aacrjournals.org Research in malignant peripheral nerve sheath tumor (MPNST) cells demonstrated that 4-OHT triggers autophagic degradation of the K-Ras protein, which is critical for the survival of these tumor cells. aacrjournals.org Other studies in breast cancer cells have investigated the role of macroautophagy in the cellular response to 4-OHT, finding it can be a protective mechanism against cell death, potentially contributing to antiestrogen (B12405530) resistance. aacrjournals.org
Studies on Coactivator Proteins and Other Nuclear Receptors: Recent research has also shed light on how 4-OHT can influence the stability and function of steroid receptor coactivator (SRC) proteins. nih.gov Studies have demonstrated that SERMs like 4-OHT can increase the protein levels of coactivators such as SRC-1 and SRC-3 in an ERα-dependent manner. nih.gov This elevation of coactivator levels could, in turn, enhance the transcriptional activity of other nuclear receptors, suggesting that 4-OHT can have broader biological actions than previously understood. nih.gov
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUZVZSFRXZGTL-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022384 | |
| Record name | (Z)-4-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68047-06-3, 68392-35-8 | |
| Record name | 4-Hydroxytamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68047-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-Hydroxytamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068047063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afimoxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (Z)-4-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-4-Hydroxytamoxifen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYTAMOXIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95K54647BZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of 4 Hydroxytamoxifen
Estrogen Receptor (ER)-Mediated Signaling
4-Hydroxytamoxifen (4-OHT), an active metabolite of tamoxifen (B1202), exerts its biological effects primarily through interaction with estrogen receptors (ERs). acs.orgmedchemexpress.com It is classified as a selective estrogen receptor modulator (SERM) due to its tissue-specific agonist or antagonist activities. nih.gov
Estrogen Receptor Alpha (ERα) Interaction and Transcriptional Modulation
4-OHT has a high binding affinity for the estrogen receptor alpha (ERα) and acts as a competitive inhibitor of estradiol (B170435). aacrjournals.org This interaction is central to its mechanism in ERα-positive breast cancer, where it inhibits the estrogen-driven proliferation of cancer cells. abcam.com The binding of 4-OHT to the ligand-binding domain (LBD) of ERα induces a conformational change that differs from that caused by estradiol. aacrjournals.org
This altered conformation affects the transcriptional activity of ERα. The receptor has two main activation functions (AFs): the ligand-independent AF-1 in the N-terminal domain and the ligand-dependent AF-2 in the LBD. aacrjournals.orgoup.com While estradiol binding activates both AF-1 and AF-2, 4-OHT binding silences the activity of AF-2. aacrjournals.org The alkylaminoethoxy side chain of 4-OHT plays a crucial role in this process by preventing the proper positioning of helix 12 of the LBD, which is necessary for coactivator binding and subsequent gene transcription. aacrjournals.org
Although AF-2 is silenced, AF-1 is generally considered to remain constitutively active, which can account for the partial agonist effects of 4-OHT in certain tissues. aacrjournals.org The transcriptional outcome of 4-OHT binding to ERα is also dependent on the cellular and promoter context. oup.comthno.org For instance, the transcriptional activity of mouse ERα is more potent than human ERα in human hepatoma cells. nih.gov Furthermore, 4-OHT can downregulate the expression of certain genes, such as MDM4 and MDM2, through its interaction with ERα. oncotarget.com
Estrogen Receptor Beta (ERβ) Engagement and Functional Consequences
This compound also binds to estrogen receptor beta (ERβ). researchgate.net The functional consequences of this interaction can differ from those observed with ERα. In some contexts, 4-OHT acts as a pure antagonist on ERβ, lacking the partial agonist activity it can exhibit through ERα. bioscientifica.com The presence of ERβ can modulate the cellular response to 4-OHT. For example, the introduction of ERβ1 into ERα-positive breast cancer cells can inhibit the upregulation of certain genes induced by 4-OHT. mdpi.com
Ligand-Receptor Binding Affinity and Conformational Changes
This compound exhibits a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). acs.org Its affinity for the estrogen receptor is higher than that of its parent compound, tamoxifen. medchemexpress.com Equilibrium binding analysis has shown that the interaction of 4-OHT with the estrogen receptor is a positive cooperative one, with a Hill coefficient of 1.4–1.5. oup.com However, competitive binding assays reveal that the binding mechanism of 4-OHT is distinct from that of estradiol, with 4-OHT antagonizing the binding of estradiol when both are present. oup.com
The binding of 4-OHT to the ligand-binding domain (LBD) of the ER induces significant conformational changes. oup.comoup.com Upon binding either estradiol or 4-OHT, the ER undergoes a decrease in surface hydrophobicity, a change that is localized to the steroid-binding domain. nih.gov However, the specific conformational change induced by 4-OHT is what dictates its antagonistic properties. Crystal structure analysis of the ERα LBD in complex with 4-OHT reveals that the bulky side chain of 4-OHT prevents helix 12 from sealing the ligand-binding pocket in the same manner as an agonist would. aacrjournals.orgrcsb.org This repositioning of helix 12 physically obstructs the binding site for coactivator proteins, thereby silencing the receptor's transcriptional activity. aacrjournals.org
For the estrogen-related receptor gamma (ERRγ), 4-OHT also binds with high affinity, with a reported dissociation constant (Kd) of 35 nM and an inhibitory constant (Ki) of 75 nM in competition assays. pnas.org In contrast, diethylstilbestrol (B1670540) (DES) and tamoxifen displace radiolabeled 4-OHT with higher Ki values of 870 nM. nih.gov The binding of 4-OHT to ERRγ also induces a conformational change that leads to the deactivation of the receptor. nih.gov
Table 1: Binding Affinities of this compound and Related Compounds to Estrogen-Related Receptor Gamma (ERRγ)
| Compound | Binding Parameter | Value (nM) | Reference |
|---|---|---|---|
| This compound | Kd | 35 | nih.govpnas.org |
| This compound | Ki | 75 | pnas.org |
| Diethylstilbestrol (DES) | Ki | 870 | nih.govpnas.org |
| Tamoxifen | Ki | 870 | nih.govpnas.org |
This table is interactive. Click on the headers to sort the data.
Coregulator Protein Modulation: Coactivators and Corepressors in ER Activity
The transcriptional activity of the estrogen receptor (ER) is modulated by its interaction with a suite of coregulatory proteins, broadly classified as coactivators and corepressors. oup.com The specific ligand bound to the ER dictates which type of coregulator is recruited. When bound to an agonist like estradiol, the ER adopts a conformation that favors the binding of coactivators, such as those from the p160 family (e.g., SRC-1, SRC-2, and SRC-3), which then promote gene transcription. oup.comaacrjournals.org
Conversely, when bound to an antagonist like this compound (4-OHT), the ER undergoes a conformational change that promotes the recruitment of corepressor proteins, such as NCoR (nuclear receptor corepressor) and SMRT (silencing mediator for retinoid and thyroid hormone receptor). oup.com These corepressors are essential for the full antagonist activity of 4-OHT. oup.com The binding of 4-OHT to ERα and ERβ has been shown to preferentially lead to the recruitment of SMRT, while estradiol binding favors SRC-1 recruitment. oup.com
The balance between coactivators and corepressors within a specific cell type is a critical determinant of the tissue-specific actions of 4-OHT. oup.com Overexpression of SRC-1 can enhance the agonist activity of 4-OHT, whereas overexpression of SMRT can suppress it. nih.gov This interplay suggests that the relative cellular concentrations of these coregulators can modulate whether 4-OHT behaves as an agonist or an antagonist. oup.com Furthermore, 4-OHT itself can influence the levels of coregulators; for instance, it has been shown to increase the protein stability and function of SRC-1 and SRC-3 in an ERα-dependent manner. nih.gov
Estrogen Receptor-Independent Mechanisms
While the primary mechanism of action of this compound (4-OHT) is mediated through estrogen receptors, a growing body of evidence indicates that it can also exert biological effects through ER-independent pathways, particularly at higher concentrations. oup.comaacrjournals.org These alternative mechanisms contribute to its cytotoxic effects in both ER-positive and ER-negative cells. aacrjournals.orgresearchgate.net
Several ER-independent effects of 4-OHT have been described, including:
Modulation of Protein Kinase C (PKC): 4-OHT can directly bind to and inhibit PKC activity. aacrjournals.org This inhibition can lead to downstream effects, such as priming K-Ras for degradation. aacrjournals.org
Changes in Intracellular Calcium: 4-OHT has been shown to alter intracellular calcium levels. aacrjournals.org
Interaction with Calmodulin: The compound can bind to and antagonize the calcium-regulated protein calmodulin. aacrjournals.org
Induction of Autophagic Cell Death: In some cancer cells, 4-OHT can induce a form of cell death characterized by autophagy. This process has been linked to the degradation of the K-Ras protein, which is crucial for the survival of these cells. aacrjournals.org
Generation of Reactive Oxygen Species (ROS): The ferrocenyl analog of 4-OHT has been shown to induce significant production of ROS in both ER-positive and ER-negative breast cancer cell lines, leading to cell cycle arrest and senescence. researchgate.net
Direct Effects on Cardiac Myocytes: Studies on isolated rat cardiac myocytes have shown that 4-OHT can directly alter myocyte contractility and calcium handling, suggesting an ER-independent mechanism for its effects on cardiac function. nih.govplos.org
These ER-independent actions highlight the multifaceted nature of 4-OHT's pharmacology and suggest that its therapeutic utility may extend beyond its role as a selective estrogen receptor modulator.
Modulation of Intracellular Calcium Dynamics
This compound significantly alters intracellular calcium (Ca2+) homeostasis, a process implicated in its cytotoxic effects in both ER-positive and ER-negative breast cancer cells. nih.gov Treatment with 4-OHT leads to an increased release of Ca2+ from the endoplasmic reticulum, a primary intracellular storage site. nih.govmdpi.com This effect is correlated with the upregulation of protein phosphatase 1alpha (PP1α) and the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), key components in Ca2+ signaling. nih.gov The inhibition of PP1α upregulation has been shown to mitigate the effects of 4-OHT on both Ca2+ signaling and cell death, underscoring the importance of this pathway in 4-OHT's mechanism of action. nih.gov
Table 1: Effect of this compound on Calcium Signaling Components
| Cellular Component | Effect of 4-OHT Treatment | Reference |
| Intracellular Ca2+ Release | Increased | nih.gov |
| Protein Phosphatase 1alpha (PP1α) | Upregulation | nih.gov |
| Inositol 1,4,5-trisphosphate Receptor (IP3R) | Upregulation | nih.gov |
| Mitochondrial Ca2+ Uptake | Inhibition |
Protein Kinase C (PKC) Pathway Involvement
This compound influences the Protein Kinase C (PKC) signaling pathway, a crucial regulator of various cellular functions. nih.govoup.com Research indicates that 4-OHT can induce the translocation of PKC isoforms, particularly PKCε, from the cytosol to the membrane, which is a key step in its activation. escholarship.org This activation of PKC is believed to be involved in downstream signaling events. escholarship.org
In some contexts, 4-OHT's ability to antagonize PKC activity is linked to the degradation of key survival proteins like K-Ras. nih.govnih.gov The inhibition of PKC has been shown to mimic the effects of 4-OHT in promoting the degradation of K-Ras. nih.gov The interplay between 4-OHT and the PKC pathway is complex, with different PKC isoforms potentially having opposing roles. For instance, while PKCδ activation has been associated with TAM-induced apoptosis, PKCα may have a protective effect. spandidos-publications.com
Calmodulin Activity Regulation
Calmodulin, a calcium-binding protein, is another target of this compound. nih.govnih.gov 4-OHT has been shown to inhibit calmodulin-stimulated activities. nih.gov This interaction is significant as calmodulin is involved in regulating a wide array of cellular processes. However, studies have shown that while tamoxifen and 4-OHT can antagonize calcium-regulated proteins like calmodulin, specific inhibitors of calmodulin did not replicate the 4-OHT-induced degradation of K-Ras, suggesting a more complex or indirect relationship. nih.gov Interestingly, research has demonstrated that while the estrogen receptor α (ERα) binds to calmodulin, ERβ does not, and the transactivation capacity of ERα is inhibited by calmodulin antagonists. oup.com
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Activation
This compound has been shown to activate multiple mitogen-activated protein kinase (MAPK) signaling pathways, including the p38, JNK, and ERK1/2 pathways. nih.govoup.com The activation of these pathways can have varied and sometimes opposing effects on cell fate.
Delayed and persistent activation of the ERK1/2 pathway is a critical component of 4-OHT-induced apoptosis. nih.gov Inhibition of this pathway has been shown to block apoptosis mediated by 4-OHT. nih.gov Conversely, activation of RAF/MEK/ERK signaling has been demonstrated to promote homologous recombination repair (HRR), a DNA repair mechanism. aacrjournals.org In some cellular contexts, 4-OHT treatment induces ERK1/2 phosphorylation. aacrjournals.orgnih.gov
The p38 and JNK pathways are also activated by 4-OHT, although their role in 4-OHT-induced cell death appears to be more moderate compared to the ERK1/2 pathway. nih.gov
PI3K/AKT Signaling Pathway Interactions
The PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation, interacts with this compound. Activation of the PI3K/AKT pathway has been shown to decrease the sensitivity of breast cancer cells to this compound. aacrjournals.org This suggests that the efficacy of 4-OHT can be modulated by the activity of this survival pathway. aacrjournals.org
Conversely, some studies indicate that the combination of 4-OHT with other agents can synergistically inhibit cancer cell proliferation by regulating the PI3K/AKT/Caspase 9 signaling pathway. nih.gov Overexpression of certain proteins can lead to the activation of the PI3K/AKT cascade, contributing to resistance to tamoxifen therapy. mdpi.com Furthermore, src kinase, which can activate the PI3K/AKT pathway, has been shown to potentiate the action of this compound. oup.com
K-Ras Degradation through Autophagy Induction
A significant estrogen receptor-independent mechanism of this compound-induced cell death is the induction of autophagy, leading to the degradation of the K-Ras protein. aacrjournals.orgnih.govoncotarget.com Autophagy is a cellular process for degrading and recycling cellular components. oncotarget.com In the context of 4-OHT treatment, it plays a pro-death role. aacrjournals.org
4-OHT triggers an increase in autophagic flux, which facilitates the degradation of K-Ras, a protein crucial for the survival of certain tumor cells. aacrjournals.orgnih.gov This degradation is not dependent on caspases, the primary mediators of apoptosis. nih.govnih.gov Inhibition of autophagy has been shown to prevent the degradation of K-Ras and attenuate 4-OHT-induced cell death. aacrjournals.orgoncotarget.com The mechanism is thought to involve 4-OHT priming K-Ras for degradation, possibly through the inhibition of Protein Kinase C (PKC). nih.govnih.gov
Table 2: Research Findings on 4-OHT-Induced K-Ras Degradation
| Finding | Experimental Observation | Reference |
| Autophagy Induction | 4-OHT treatment increases autophagic flux in tumor cells. | aacrjournals.org |
| K-Ras Degradation | 4-OHT induces the degradation of K-Ras protein. | nih.govnih.gov |
| Cell Death | Inhibition of autophagy attenuates 4-OHT-induced cell death. | aacrjournals.orgoncotarget.com |
| PKC Involvement | Inhibition of PKC mimics 4-OHT-induced K-Ras degradation. | nih.gov |
Inhibition of Voltage-Gated Sodium Channels
This compound directly interacts with and inhibits voltage-gated sodium channels (Navs), an action that is independent of estrogen receptor modulation. bio-techne.com It binds to a receptor site located at the intracellular exit of the channel pore. rcsb.org This binding inhibits the sodium current by delaying the channel's recovery from an inactivated state. bio-techne.com
The Z-isomer of this compound has been found to be a more potent inhibitor of Nav channels compared to the E-isomer, with IC50 values in the nanomolar to low micromolar range for different channel subtypes. nih.gov This inhibition of sodium channels provides a structural basis for some of the observed effects of this compound on cellular function. nih.gov
Table 3: Inhibitory Concentrations (IC50) of (Z)-4-Hydroxytamoxifen on Voltage-Gated Sodium Channels
| Channel Subtype | Cell Type | IC50 Value | Reference |
| NavMs | HEK cells | 297 nM | bio-techne.com |
| human Nav | HEK cells | 2.1 µM | bio-techne.com |
| NavMs | Magnetococcus marinus | 239 nM | nih.gov |
| hNav1.2 | HEK cells | 1.2 µM | nih.gov |
| Endogenous nNav1.5 | MDA-MB-231 cells | 890 nM | nih.gov |
Intramembranous Lipid Peroxidation Inhibition and Peroxyl Radical Scavenging
This compound (4-OHT) has been identified as a potent inhibitor of lipid peroxidation within cellular membranes and an effective scavenger of peroxyl radicals. nih.govnih.govtandfonline.comtandfonline.comlumiprobe.comsigmaaldrich.com This antioxidant activity is a significant aspect of its molecular action, distinct from its well-known effects on estrogen receptors. The phenolic group in the 4-OHT molecule is thought to contribute to its ability to donate a hydrogen atom, thereby quenching free radicals that can initiate oxidative damage to membranes. lumiprobe.com
Research has demonstrated that 4-OHT is a more potent inhibitor of microsomal and liposomal lipid peroxidation than its parent compound, tamoxifen, as well as 3-hydroxytamoxifen and 17β-estradiol. sigmaaldrich.com Studies on rat liver nuclei revealed that 4-OHT protects against lipid peroxidation induced by Fe(III)-ascorbate. researchgate.net In one study, a concentration of 25 µM 4-OHT was sufficient to almost completely prevent the oxidation of the fluorescent probe cis-parinaric acid, indicating a high degree of protection against lipid peroxidation. sigmaaldrich.com
Furthermore, 4-OHT has shown efficacy in protecting membrane phospholipids (B1166683) in smooth muscle cells from peroxidation induced by the free radical generator 2,2'-azobis(2,4-dimethylvaleronitrile) (B25897) (AMVN). ahajournals.org Its potency in this regard was found to be comparable to that of 2,2,5,7,8-pentamethyl-6-hydrochromane, an antioxidant homolog of vitamin E. ahajournals.org The inhibitory effect of 4-OHT on lipid peroxidation is not only observed in isolated organelles but also has implications for protecting against broader cellular damage. For instance, it has been shown to reduce ultraviolet radiation (UVR)-induced oxidative damage to DNA, with an IC50 of 0.6 µM for quenching the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage.
Table 1: Inhibitory Effects of this compound on Lipid Peroxidation and Radical Scavenging
| Experimental System | Inducer of Oxidation | Measured Effect | Concentration / IC50 of 4-OHT | Reference |
|---|---|---|---|---|
| Microsomal & Liposomal Membranes | Not specified | Inhibition of lipid peroxidation | More potent than tamoxifen | sigmaaldrich.com |
| cis-Parinaric Acid | Not specified | Prevention of oxidation | Almost complete prevention at 25 µM | sigmaaldrich.com |
| Rat Liver Nuclei | Fe(III)-ascorbate | Protection against lipid peroxidation | Effective protection | researchgate.net |
| Smooth Muscle Cell Membranes | AMVN | Attenuation of phospholipid peroxidation | Effective at 40 ng/mL | ahajournals.org |
| Calf Thymus DNA | Ultraviolet Radiation (UVR) | Quenching of 8-OHdG formation | IC50 = 0.6 µM |
Mitochondrial Function Modulation: Depolarization and Oxidative Stress Protection
The interaction of this compound with mitochondria is complex, exhibiting a dual role that includes both inducing mitochondrial dysfunction at high concentrations and providing protection against oxidative stress under other conditions. sigmaaldrich.comnih.gov This modulation of mitochondrial function is a critical component of its cellular activity, potentially influencing pathways of cell death and survival.
At high concentrations, 4-OHT has been shown to induce depolarization of the mitochondrial membrane potential (ΔΨ) and uncouple mitochondrial respiration in rat liver mitochondria. sigmaaldrich.com This can lead to a decrease in the efficiency of oxidative phosphorylation and a reduction in mitochondrial ATP levels. sigmaaldrich.com For example, in isolated rat liver mitochondria, high concentrations of 4-OHT were found to depress the respiratory control ratio (RCR) and the ADP/O ratio, indicating a less efficient mitochondrial function. nih.gov Similarly, in brain mitochondria, a high concentration of 60 nmol/mg protein of 4-OHT led to a significant decrease in the RCR. nih.gov
Conversely, at lower concentrations, 4-OHT demonstrates a protective effect on mitochondria. It is a potent inhibitor of the mitochondrial permeability transition (MPT), a critical event in some forms of cell death that involves the opening of a pore in the inner mitochondrial membrane. nih.gov This inhibition of the MPT pore helps to prevent mitochondrial swelling, the collapse of the membrane potential, and the release of pro-apoptotic factors. tandfonline.comresearchgate.net The mechanism for this protection is thought to be related to its antioxidant capacity, preventing the oxidation of key components of the MPT pore, such as NAD(P)H and thiol groups. tandfonline.comresearchgate.net Studies in brain mitochondria have shown that 4-OHT at concentrations of 7.5, 15, and 30 nmol/mg protein can prevent lipid peroxidation induced by the oxidant pair ADP/Fe2+. nih.gov
Furthermore, 4-OHT has been found to inhibit mitochondrial Ca2+ uptake with an IC50 of approximately 2.5 µM in permeabilized HeLa cells. nih.govnih.gov This effect on calcium handling can also contribute to its modulation of mitochondrial function and cell signaling. The inhibitory effects on the MPT were observed with 20 nmol 4-OHT/mg protein, whereas a similar effect for tamoxifen required 40 nmol/mg protein, highlighting the greater potency of the metabolite.
Table 2: Effects of this compound on Mitochondrial Parameters
| Mitochondrial Parameter | Cell/Tissue Type | Effect | Concentration / IC50 of 4-OHT | Reference |
|---|---|---|---|---|
| Mitochondrial Ca2+ Uptake | Permeabilized HeLa Cells | Inhibition | IC50 = 2.5 ± 1.4 µM | nih.govnih.gov |
| Mitochondrial Permeability Transition | Rat Liver Mitochondria | Inhibition | 20 nmol/mg protein | |
| Mitochondrial Membrane Potential (ΔΨ) | Rat Liver Mitochondria | Depolarization (at high conc.) | High concentrations | sigmaaldrich.comnih.gov |
| Respiratory Control Ratio (RCR) | Brain Mitochondria | Significant decrease | 60 nmol/mg protein | nih.gov |
| Lipid Peroxidation | Brain Mitochondria | Prevention | 7.5, 15, and 30 nmol/mg protein | nih.gov |
| Oxidative Phosphorylation | Rat Liver Mitochondria | Partial uncoupling (at high conc.) | High concentrations |
Cellular and Subcellular Responses to 4 Hydroxytamoxifen Exposure
Cell Cycle Progression Regulation
4-Hydroxytamoxifen significantly influences the cell cycle, primarily by inducing arrest at specific phases, thereby inhibiting cell proliferation. This regulation is achieved through complex mechanisms involving the modulation of key cell cycle proteins.
G1 Phase Cell Cycle Arrest Mechanisms
A primary response to 4-OHT exposure in susceptible cells is a halt in the G1 phase of the cell cycle. nih.govresearchgate.net This inhibition of progression from G1 to the S phase is a crucial mechanism of its antiproliferative effect. nih.govresearchgate.net Studies have demonstrated that treatment with 4-OHT leads to an accumulation of cells in the G1 phase. nih.govresearchgate.net This G1 arrest is often dependent on the presence of functional estrogen receptors (ER). nih.govresearchgate.net In multiple myeloma cell lines, for instance, 4-OHT was found to block cells at the G1 phase, an effect observed in five out of six cell lines that express both alpha and beta ER forms. researchgate.net Similarly, in breast cancer cells, antiestrogens like 4-OHT cause a G0/G1 arrest. pnas.org The molecular underpinnings of this G1 arrest involve the modulation of key regulatory proteins that govern the G1/S transition. oup.com
G2/M Phase Perturbations and Arrest
While G1 arrest is the most prominently reported effect, 4-OHT can also influence the G2/M phase of the cell cycle, particularly in combination with other therapeutic agents. nih.govnih.gov For example, in ERα-positive breast cancer cells, the combination of 4-OHT and docetaxel (B913) led to an increased proportion of cells arrested in the G2/M phase. nih.govnih.gov This effect was observed to be dependent on a specific single nucleotide polymorphism (SNP) in the ZNF423 gene. nih.govnih.gov In another study, the combination of 4-OHT with the anti-progestin mifepristone (B1683876) was shown to induce G2/M arrest in cervical cancer cells, suggesting a potential role as a chemo-radio-sensitizer. springermedizin.de These findings indicate that while 4-OHT primarily targets the G1 phase, it can also contribute to perturbations at the G2/M checkpoint, enhancing the efficacy of other cancer treatments. nih.govnih.govspringermedizin.de
Modulation of Cyclin and Cyclin-Dependent Kinase Inhibitor Expression (e.g., p27Kip1)
The cell cycle arrest induced by 4-OHT is intricately linked to the modulation of cyclins and cyclin-dependent kinase (CDK) inhibitors. A key player in this process is the CDK inhibitor p27Kip1. nih.govresearchgate.net Multiple studies have shown that 4-OHT-induced G1 arrest is accompanied by the upregulation of p27Kip1. nih.govresearchgate.netresearchgate.net This upregulation of p27Kip1 is a critical event, as this protein binds to and inhibits the activity of cyclin E-Cdk2 complexes, which are essential for progression through the G1 phase. pnas.org In breast cancer cells, treatment with 4-OHT leads to an increase in p27Kip1 levels, which contributes to the inhibition of Cdk2 activity and subsequent cell cycle arrest. pnas.orgaacrjournals.org Furthermore, the downregulation of the proto-oncogene c-Myc has also been observed in conjunction with p27Kip1 upregulation following 4-OHT treatment. nih.govresearchgate.net The interplay between the upregulation of CDK inhibitors like p27Kip1 and the downregulation of pro-proliferative factors like c-Myc forms the molecular basis for the G1 arrest mediated by 4-OHT. nih.govresearchgate.netpnas.org
Apoptosis Induction and Molecular Pathways
In addition to its effects on the cell cycle, this compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This process can be initiated through both caspase-dependent and caspase-independent pathways.
Caspase-Dependent Apoptosis: Activation of Effector Caspases
A significant mechanism by which 4-OHT induces apoptosis is through the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.govaacrjournals.org Studies have demonstrated that 4-OHT treatment leads to the activation of initiator caspases, such as caspase-9, and effector caspases, including caspase-3 and caspase-6. nih.govresearchgate.netaacrjournals.org The activation of caspase-9 suggests the involvement of the intrinsic mitochondrial pathway. nih.govresearchgate.net Once activated, these effector caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. aacrjournals.org For example, the cleavage of poly(ADP-ribose) polymerase (PARP) by caspase-3 is a well-established marker of apoptosis and has been observed in cells treated with 4-OHT. aacrjournals.org The general caspase inhibitor z-VAD-fmk has been shown to block 4-OHT-induced cell death, further confirming the critical role of caspases in this process. nih.govaacrjournals.org
Caspase-Independent Cell Death Pathways
While caspase-dependent apoptosis is a major outcome of 4-OHT treatment, evidence also points to the existence of caspase-independent cell death pathways. aacrjournals.orgnih.gov In some contexts, even though hallmarks of apoptosis such as Bax translocation and cytochrome c release are observed, the classic signs of caspase activation, like PARP cleavage, may be absent. nih.gov This suggests a divergence from the classical apoptotic pathway at a point before the full activation of effector caspases. nih.gov Furthermore, studies have shown that in certain cell types, inhibiting caspases does not completely prevent 4-OHT-induced cell death, indicating the involvement of alternative mechanisms. nih.govplos.org One such mechanism is autophagy-mediated cell death. nih.gov In malignant peripheral nerve sheath tumor (MPNST) cells, 4-OHT was found to induce cell death through autophagy, a process that involved the degradation of the K-Ras protein. nih.gov In this scenario, while caspases were activated, their inhibition did not protect the cells from death, highlighting the primary role of autophagy in this specific context. nih.gov
c-Jun N-Terminal Kinase (JNK) Pathway Activation in Apoptosis
Autophagy Modulation and Context-Dependent Roles
Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. nih.gov It plays a complex and often paradoxical role in cancer, capable of acting as either a pro-survival or a pro-death mechanism depending on the cellular context and the nature of the stressor. nih.gov In response to this compound, autophagy is frequently induced, but its ultimate effect on cell fate is highly context-dependent. nih.govnih.govtandfonline.com
In many estrogen receptor-positive breast cancer cells, 4-OHT-induced autophagy has been identified as a pro-survival mechanism. aacrjournals.orgnih.govtandfonline.com In this scenario, autophagy allows cells to endure the stress of antiestrogen (B12405530) therapy, potentially contributing to the development of therapeutic resistance. aacrjournals.orgnih.govtandfonline.commdpi.com By degrading and recycling cellular components, autophagy can provide the necessary building blocks for survival until the therapeutic pressure is relieved. aacrjournals.org Conversely, in other cell types, such as malignant peripheral nerve sheath tumor (MPNST) cells, 4-OHT-induced autophagy is associated with cell death, a process sometimes referred to as autophagic cell death. nih.gov This highlights that the functional consequence of autophagy modulation by 4-OHT is not uniform and depends on the specific cancer type and its underlying molecular characteristics.
Autophagic flux refers to the entire process of autophagy, from the formation of the initial double-membraned vesicles called autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents. nih.gov this compound is widely recognized as a potent inducer of autophagy, stimulating the accumulation of autophagic vacuoles in treated cells. nih.govtandfonline.com
The induction of autophagy by 4-OHT is evidenced by the increased expression and conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.govbioscientifica.com This conversion is a key indicator of autophagosome formation. nih.gov Furthermore, studies measuring autophagic flux, often by using agents like bafilomycin A1 that block the final degradation step in the lysosome, have confirmed that 4-OHT treatment leads to a genuine increase in the rate of the autophagic process, not just an accumulation of autophagosomes due to a blockage in the pathway. nih.govtandfonline.com This enhanced autophagic flux is a critical aspect of the cellular response to 4-OHT, contributing to its dual roles in cell survival and cell death. nih.govtandfonline.com
Table 2: Research Findings on this compound's Cellular Effects
| Cellular Process | Key Finding | Affected Proteins/Markers | Cell Type Examples | Reference |
| Intrinsic Apoptosis | Activation of the mitochondrial pathway. | Caspase-9, Cytochrome c, Bax | Multiple Myeloma, Breast Cancer | researchgate.netnih.govnih.gov |
| Bcl-2 Family Regulation | Shift in balance to favor apoptosis. | Bcl-2, Bax, Mcl-1, BimS | Breast Cancer, Multiple Myeloma | researchgate.netnih.govd-nb.infoaacrjournals.orgnih.gov |
| PARP Cleavage | Induction of caspase-dependent PARP cleavage. | Cleaved PARP | Breast Cancer | aacrjournals.orgd-nb.infoaacrjournals.orgnih.gov |
| JNK Pathway | Activation is required for apoptosis. | JNK, c-Jun | Breast Cancer | nih.govaacrjournals.orgresearchgate.net |
| Death Receptor Pathway | Generally not the primary pathway for apoptosis. | Fas/FasL | Multiple Myeloma | researchgate.netnih.gov |
| Autophagy | Context-dependent role in survival or death. | LC3, Beclin 1 | Breast Cancer, MPNST | aacrjournals.orgnih.govtandfonline.com |
| Autophagic Flux | Potent induction of the complete autophagy process. | LC3-II, p62 | Breast Cancer, MPNST | nih.govtandfonline.combioscientifica.com |
Autophagosome Formation and Turnover Dynamics
This compound (4-OHT), an active metabolite of tamoxifen (B1202), is a potent inducer of autophagy, a cellular process involving the degradation of cellular components via lysosomes. nih.gov Exposure to 4-OHT leads to a significant increase in the formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material for degradation. tandfonline.comresearchgate.net This is evidenced by the accumulation of autophagic vacuoles (AVs) in cells treated with the compound. nih.gov
Regulation of Key Autophagy-Related Proteins (e.g., LC3, Beclin 1, ATG5, ATG7, NBR1)
The induction of autophagy by this compound involves the modulation of several key autophagy-related (ATG) proteins. The conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction. Treatment with 4-OHT significantly increases the levels of LC3-II, indicating the formation of autophagosomes. tandfonline.comresearchgate.net
Several core proteins essential for the autophagic machinery are implicated in the response to 4-OHT. Beclin 1 (the mammalian ortholog of yeast Atg6), which is part of a complex required for the nucleation of the autophagosomal membrane, is crucial for this process. researchgate.netnih.gov Similarly, ATG5 and ATG7, which are essential components of the two ubiquitin-like conjugation systems that mediate the elongation of the autophagosome membrane, are involved in 4-OHT-induced autophagy. tandfonline.comnih.govfrontiersin.org Silencing the genes for Beclin 1, ATG5, or ATG7 has been shown to restore sensitivity to tamoxifen in resistant breast cancer cells, highlighting their critical role. tandfonline.com
Furthermore, the level of NBR1, a receptor protein that is itself degraded by autophagy, is often used as an indicator of autophagic flux. In tamoxifen-resistant cells, which exhibit high autophagy levels, the amount of NBR1 is decreased, consistent with an enhanced clearance of autophagy substrates. tandfonline.com
Table 1: Regulation of Key Autophagy-Related Proteins by this compound
| Protein | Role in Autophagy | Effect of this compound Exposure |
| LC3 | Marker for autophagosomes; involved in phagophore elongation. frontiersin.org | Increased conversion of LC3-I to LC3-II, indicating autophagosome formation. tandfonline.comresearchgate.net |
| Beclin 1 | Essential for the initiation of the autophagosome (vesicle nucleation). nih.gov | Plays a critical role; its knockdown in resistant cells can induce cell death. researchgate.net |
| ATG5 | Part of a conjugation system essential for phagophore elongation. frontiersin.org | Silencing ATG5 can restore tamoxifen sensitivity in resistant cells. tandfonline.com |
| ATG7 | E1-like activating enzyme essential for two ubiquitin-like conjugation systems. nih.gov | Required for 4-OHT-induced autophagy; its knockdown can block the process. nih.govtandfonline.com |
| NBR1 | Autophagy receptor protein degraded during the process. tandfonline.com | Levels decrease in tamoxifen-resistant cells with high autophagic flux. tandfonline.com |
Delineation of Pro-Survival versus Pro-Death Autophagy Mechanisms
The role of autophagy induced by this compound is complex, acting as a "double-edged sword" that can either promote cell survival or lead to cell death, depending on the cellular context. mdpi.come-century.us
In many cases, particularly in the context of estrogen receptor-positive (ER+) breast cancer, 4-OHT induces a pro-survival autophagic response. tandfonline.comaacrjournals.org This adaptive mechanism allows cancer cells to withstand the stress induced by the antiestrogen treatment, ultimately contributing to the development of acquired resistance. mdpi.comaacrjournals.org In this scenario, autophagy acts as a protective mechanism, and its inhibition can re-sensitize resistant cells to 4-OHT, leading to apoptosis. tandfonline.comaacrjournals.org For example, blocking autophagosome formation with inhibitors or by silencing essential autophagy genes like Beclin 1 in antiestrogen-resistant cells triggers caspase-dependent cell death. researchgate.netaacrjournals.org
Conversely, under different cellular conditions, 4-OHT-induced autophagy can function as a mechanism of cell death. This "autophagic death" is distinct from apoptosis and is characterized by extensive self-digestion. One study demonstrated that 4-OHT can trigger autophagic death in malignant peripheral nerve sheath tumor (MPNST) cells through the autophagic degradation of K-Ras, a critical pro-survival protein. nih.gov In these cells, inhibiting autophagosome formation attenuated cell death, confirming that autophagy was the driver of cell demise. nih.gov This suggests that whether autophagy acts as a pro-survival or pro-death mechanism depends on the specific cellular dependencies and signaling pathways active within a given tumor cell.
Gene Expression Profiling and Transcriptional Regulation
Modulation of Estrogen-Responsive Genes (e.g., pS2, GREB1, PgR, Prl)
This compound, as a selective estrogen receptor modulator (SERM), directly influences the transcriptional activity of the estrogen receptor (ER), thereby altering the expression of a wide array of estrogen-responsive genes. researchgate.netcapes.gov.br While its primary action in breast cancer cells is antagonistic, it can also exhibit partial agonist effects, leading to a complex gene expression profile that is distinct from that induced by estradiol (B170435) (E2) alone. nih.govaacrjournals.org
Studies using gene expression arrays have revealed that 4-OHT regulates hundreds of genes, a significant portion of which are also responsive to estrogen. researchgate.netcapes.gov.brnih.gov Among the well-characterized estrogen-responsive genes modulated by 4-OHT are:
pS2 (TFF1): The expression of this gene is a classic marker of estrogenic action.
GREB1 (Growth Regulating Estrogen Receptor Binding 1): A key factor in hormone-responsive cancer cell growth.
PgR (Progesterone Receptor): Another important marker of a functional ER pathway.
Prl (Prolactin): In specific cell types like the rat pituitary tumor cell line GH3, Prl gene expression is modulated by ER ligands. nih.gov
In ER-positive breast cancer cells, 4-OHT generally acts as an antagonist, inhibiting the E2-induced expression of genes like pS2, GREB1, and PgR. nih.gov However, the extent of this antagonism can vary, and in some contexts, 4-OHT can display partial agonist activity. nih.gov
Table 2: Modulation of Estrogen-Responsive Genes by this compound in MCF-7:WS8 Cells
| Gene | Function | Effect of this compound (Z-isomer) |
| pS2 (TFF1) | Marker of ER activity, involved in cell migration. | Antagonizes estradiol-induced expression. nih.gov |
| GREB1 | Promotes hormone-dependent cell proliferation. nih.gov | Antagonizes estradiol-induced expression. nih.gov |
| PgR | Marker of a functional ER pathway; transcription factor. | Antagonizes estradiol-induced expression. nih.gov |
| Prl | Hormone involved in lactation and cell growth (in rat GH3 cells). | Antagonizes estradiol-induced expression. nih.gov |
ZNF423 and BRCA1 Gene Expression Modulation
Research has identified Zinc Finger Protein 423 (ZNF423) as a critical transcription factor that regulates the expression of the breast cancer susceptibility gene 1 (BRCA1). nih.govresearchgate.net BRCA1 expression is known to be inducible by estrogen, and ZNF423 plays a key role in this process. aacrjournals.orgfrontiersin.org this compound modulates this regulatory axis, but its effect is highly dependent on genetic context. nih.govaacrjournals.org In certain cellular backgrounds, 4-OHT can reverse the estrogen-driven induction of ZNF423 and, consequently, BRCA1. frontiersin.org This modulation is significant because BRCA1 is involved in DNA repair, and its expression level can influence the sensitivity of cancer cells to certain therapies. frontiersin.org
Single Nucleotide Polymorphism (SNP)-Dependent Gene Regulation
The regulatory effect of this compound on the ZNF423-BRCA1 axis is a prime example of pharmacogenomics, where an individual's genetic makeup influences their response to a drug. Specifically, a single nucleotide polymorphism (SNP) within an intron of the ZNF423 gene, known as rs9940645, has been shown to determine how cells respond to 4-OHT. nih.govaacrjournals.org
Studies have revealed a striking SNP-dependent effect:
In cells with the wild-type (WT) ZNF423 genotype, estradiol (E2) induces the expression of ZNF423 and BRCA1, and this induction is reversed by 4-OHT. frontiersin.org
In cells carrying the variant ZNF423 genotype (rs9940645), the response is inverted. E2 fails to induce ZNF423 and BRCA1 expression, but treatment with 4-OHT in the presence of E2 increases the expression of both genes. nih.govfrontiersin.org
This SNP-dependent modulation has functional consequences. For instance, 4-OHT was found to sensitize ERα-positive breast cancer cells to the chemotherapeutic agent docetaxel, but only in cells carrying the rs9940645 variant genotype. nih.govnih.gov This differential gene regulation based on a common SNP provides a molecular basis for the variability in patient responses to tamoxifen therapy. nih.govaacrjournals.org
Table 3: SNP-Dependent Modulation of ZNF423 and BRCA1 by this compound
| ZNF423 Genotype (rs9940645) | Effect of Estradiol (E2) | Effect of this compound + E2 |
| Wild-Type (WT) | Increases ZNF423 and BRCA1 expression. frontiersin.org | Reverses E2 effect, decreasing expression to baseline. frontiersin.org |
| Variant | No significant induction of ZNF423 or BRCA1. nih.govfrontiersin.org | Increases ZNF423 and BRCA1 expression. nih.gov |
Transcription Factor Activity Regulation (e.g., c-Myc)
This compound (4-OHT) demonstrates a significant capacity to modulate the activity of key transcription factors, most notably the proto-oncogene c-Myc. The regulatory effects of 4-OHT on c-Myc are multifaceted and appear to be highly dependent on the cellular context and the specific molecular machinery present. In certain cancer cell lines, exposure to 4-OHT leads to a marked down-regulation of c-Myc expression. nih.gov This reduction in c-Myc levels is associated with a G1 phase block in the cell cycle, contributing to the antiproliferative effects of the compound. nih.gov
Conversely, in experimental systems utilizing a chimeric protein composed of c-Myc fused to the estrogen receptor (ER) ligand-binding domain (MycER), 4-OHT acts as an activator. The binding of 4-OHT to the ER domain of the fusion protein induces a conformational change that facilitates the nuclear translocation and subsequent activation of the c-Myc portion as a transcription factor. pnas.orgnih.gov This activation has been shown to increase the expression of c-Myc target genes, such as RCC1. nih.gov This system allows for the controlled, inducible activation of c-Myc activity to study its downstream effects. pnas.orgbiorxiv.org For instance, activation of c-Myc-ER by 4-OHT has been used to demonstrate that oncogenic c-Myc activity can increase tolerance to certain cellular stresses. biorxiv.org Furthermore, studies have shown that MYC inhibition can lead to an increase in the expression of the pro-apoptotic protein CHOP, while MYC overexpression, which can be induced by 4-OHT in specific models, suppresses CHOP expression. mdpi.com
These findings highlight the dual nature of 4-OHT's influence on transcription factor activity, capable of both suppressing endogenous c-Myc in some cancer cells and activating engineered c-Myc fusion proteins in experimental models.
Protein-Protein Interactions and Structural Dynamics
Receptor-Coregulator Complex Formation and Dissociation
The biological activity of this compound (4-OHT) is intricately linked to its ability to modulate the dynamic interactions between nuclear receptors and their associated coregulator proteins. These interactions are fundamental to the regulation of gene expression. 4-OHT influences the assembly and disassembly of these protein complexes, leading to either agonistic or antagonistic effects depending on the specific receptor, coregulator, and cellular environment.
A notable example of this is the interaction with the estrogen-related receptor gamma (ERRγ). In cell-based assays, the binding of 4-OHT to ERRγ leads to the dissociation of the receptor from the steroid receptor coactivator-1 (SRC-1). researchgate.netnih.govpnas.org This disruption of the receptor-coactivator complex results in the inhibition of the constitutive transcriptional activity of ERRγ. researchgate.netnih.govpnas.org
In the context of the estrogen receptor (ER), the effect of 4-OHT on coregulator binding is a key determinant of its tissue-specific effects. The binding of 4-OHT to the ER can promote the recruitment of corepressors, such as NCoR and SMRT, to certain ER target gene promoters. oup.com Conversely, it can also facilitate the interaction with coactivators like SRC-1, which can stimulate the agonist activity of 4-HT. oup.com The balance between the recruitment of coactivators and corepressors is a critical factor in determining whether 4-OHT will act as an agonist or an antagonist of ER-mediated gene expression. oup.com This balance is influenced by the relative expression levels of these coregulators within a particular cell. oup.comoup.com The interaction between ER and its coregulators can be blocked by small molecules designed to emulate the nuclear receptor box motif, which is important for these interactions. elifesciences.org In the presence of 4-OHT, the ER can form a complex with the N-CoR repressor and HDAC3, and this complex dissociates upon the addition of certain compounds. jci.org
Table 1: Effect of this compound on Receptor-Coregulator Interactions
| Receptor | Coregulator | Effect of 4-OHT | Consequence |
|---|---|---|---|
| ERRγ | SRC-1 | Dissociation | Inhibition of transcriptional activity. researchgate.netnih.govpnas.org |
| ERα | NCoR/SMRT | Recruitment | Repression of gene expression. oup.com |
| ERα | SRC-1 | Recruitment | Activation of gene expression. oup.com |
Interactions with Apoptosis-Related Proteins
This compound (4-OHT) can induce apoptosis through its interactions with various proteins involved in the programmed cell death pathway. A key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis.
Studies have shown that treatment with 4-OHT can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net In conjunction with this, an increase in the expression of the pro-apoptotic protein Bax has been observed in some cell lines. nih.gov Furthermore, 4-OHT has been found to induce the expression of the pro-apoptotic protein BimS while concurrently decreasing the levels of the anti-apoptotic protein Mcl-1. nih.gov These shifts in the balance between pro- and anti-apoptotic Bcl-2 family members favor the initiation of the apoptotic cascade.
The activation of the mitochondrial apoptosis pathway is a significant consequence of these interactions. nih.govnih.gov This is evidenced by the activation of caspase-9, an initiator caspase in the intrinsic pathway. nih.gov The activation of effector caspases, such as caspase-3 and caspase-7, has also been documented following 4-OHT treatment, leading to the cleavage of downstream targets like PARP. nih.govresearchgate.net In some contexts, the activation of the c-Jun N-terminal kinase (JNK) signaling pathway is necessary for 4-OHT-induced apoptosis. researchgate.net
Table 2: Modulation of Apoptosis-Related Proteins by this compound
| Protein Family | Protein | Effect of 4-OHT | Functional Consequence |
|---|---|---|---|
| Bcl-2 Family | Bcl-2 | Decreased Expression | Pro-apoptotic. nih.govresearchgate.net |
| Bcl-2 Family | Bax | Increased Expression | Pro-apoptotic. nih.gov |
| Bcl-2 Family | Mcl-1 | Decreased Expression | Pro-apoptotic. nih.gov |
| Bcl-2 Family | BimS | Increased Expression | Pro-apoptotic. nih.gov |
| Caspases | Caspase-9 | Activation | Initiation of intrinsic apoptosis. nih.gov |
| Caspases | Caspase-3/7 | Activation | Execution of apoptosis. researchgate.net |
| Other | Cleaved PARP | Increased Expression | Marker of apoptosis. nih.gov |
Interaction and Degradation of K-Ras Protein
A significant and distinct mechanism of this compound (4-OHT)-induced cytotoxicity involves the interaction with and subsequent degradation of the K-Ras protein. nih.govaacrjournals.org This effect is particularly relevant in the context of its estrogen receptor-independent actions. nih.gov
Mechanistic studies have revealed that 4-OHT stimulates the autophagic degradation of K-Ras. nih.govaacrjournals.orgoncotarget.com This process is characterized by the induction of autophagy, leading to the engulfment and breakdown of K-Ras. nih.govaacrjournals.org The degradation of K-Ras is a critical event for the survival of certain tumor cells, and its removal by 4-OHT contributes to autophagic cell death. nih.govaacrjournals.org This phenomenon has been observed in various cancer cell lines, including those from breast, colon, glioma, and pancreatic cancers, as well as in malignant peripheral nerve sheath tumors. nih.govaacrjournals.org
The degradation of K-Ras appears to be a specific event, as the levels of H-Ras and N-Ras remain unchanged following 4-OHT treatment. aacrjournals.org The decrease in K-Ras levels is due to increased protein degradation rather than a blockage of its transcription or translation. aacrjournals.org This targeted degradation of a key pro-survival protein represents a novel mechanism of action for 4-OHT. aacrjournals.orgresearchgate.net
Table 3: Research Findings on this compound and K-Ras Degradation
| Cell Type(s) | Key Finding | Implication |
|---|---|---|
| Malignant peripheral nerve sheath tumor (MPNST) cells | 4-OHT induces autophagic death through the degradation of K-Ras. nih.govaacrjournals.org | Estrogen receptor-independent cytotoxic effect. nih.gov |
| Breast, colon, glioma, and pancreatic cancer cells | 4-OHT induces K-Ras degradation. nih.govaacrjournals.org | Broad applicability of this cytotoxic mechanism. nih.gov |
| MPNST cells | 4-OHT-induced death is associated with autophagic induction and is attenuated by inhibiting autophagy. nih.gov | Confirms the role of autophagy in this cell death pathway. |
Preclinical Investigation of 4 Hydroxytamoxifen
In Vitro Studies in Diverse Cancer Cell Lines
The preclinical assessment of 4-hydroxytamoxifen, a primary active metabolite of tamoxifen (B1202), has been extensively conducted across a variety of cancer cell lines. These in vitro studies are crucial for elucidating the compound's mechanisms of action and its potential as an anti-cancer agent.
Breast Cancer Cell Lines (e.g., MCF-7, T47D, MDA-MB-231, SkBr3, BT-474)
This compound has been a cornerstone in the study of estrogen receptor (ER)-positive breast cancers. In ER-positive cell lines such as MCF-7, T47D, and BT-474, this compound demonstrates significant anti-proliferative effects. nih.govnih.gov For instance, in MCF-7 cells, this compound has an IC50 value of approximately 29 μM and inhibits cell growth in a dose-dependent manner. oncotarget.com Studies on T47D cells show a similar IC50 value of around 15 µM. jst.go.jp The compound's efficacy is often linked to its high affinity for the estrogen receptor, functioning as an antagonist. acs.org
Research indicates that combinations of this compound with other agents can enhance its cytotoxic effects. For example, isothiocyanates like sulforaphane (B1684495) and erucin (B1671059) act synergistically with this compound to reduce the viability and clonogenic potential of MCF-7, T47D, and BT-474 cells. nih.govnih.gov This combination leads to a decrease in the Bcl-2/Bax ratio and survivin levels, promoting apoptosis. nih.gov Similarly, combining crizotinib (B193316) with this compound results in synergistic growth inhibition in MCF-7 and T-47D cells. researchgate.net
In contrast, the effects on ER-negative cell lines like MDA-MB-231 are different. While some studies show cytotoxicity, the mechanisms are ER-independent. mdpi.com For example, certain analogues of this compound have shown marked dose-dependent cytotoxicity in MDA-MB-231 cells. researchgate.net The expression of various genes in response to this compound also differs significantly between ER-positive and ER-negative cell lines. oncotarget.com The BT-474 cell line, which is ER-positive and HER2-positive, also responds to this compound, though its growth rate can influence its sensitivity. nih.govnih.gov
IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor Status | IC50 Value (µM) | Reference |
|---|---|---|---|
| MCF-7 | Positive | ~12-29 | oncotarget.comjst.go.jp |
| T47D | Positive | ~15 | jst.go.jp |
| MDA-MB-231 | Negative | ~21.8 (for Tamoxifen) | mdpi.com |
Endometrial Adenocarcinoma Cell Models
The in vitro effects of this compound on endometrial adenocarcinoma cell lines, such as Ishikawa and HEC1A, are complex and can be contradictory. Some studies report a dose-dependent growth inhibition in ER-positive endometrial cancer cells. nih.gov In these cases, this compound binds to cytoplasmic estrogen receptors and is suggested to have a direct inhibitory effect. nih.gov
However, other research highlights a stimulatory effect on proliferation in certain endometrial cancer cell models, particularly the Ishikawa cell line. nih.govbiorxiv.org This estrogen-like agonist activity is a known paradoxical effect of tamoxifen in the endometrium. biorxiv.org For example, 1 µM of this compound was found to induce ER activity and stimulate proliferation in Ishikawa cells. nih.govbiorxiv.org The response to this compound can also be influenced by the presence of other substances; for instance, the organic selenium compound methylseleninic acid (MSA) can block the agonist action of this compound in both Ishikawa and HEC1A cells. aacrjournals.org Furthermore, the src kinase pathway has been shown to potentiate the effects of this compound in Ishikawa cells. oup.com
Effects of this compound on Endometrial Cancer Cell Lines
| Cell Line | Effect | Key Findings | Reference |
|---|---|---|---|
| Ishikawa | Stimulatory/Inhibitory | Can stimulate proliferation at 1 µM nih.govbiorxiv.org; effect can be blocked by MSA. aacrjournals.org | nih.govbiorxiv.orgaacrjournals.org |
| HEC1A | Inhibitory | MSA blocks this compound's agonist action. aacrjournals.org | aacrjournals.org |
| Primary Endometrial Adenocarcinoma Cells | Inhibitory | Dose-dependent growth inhibition in ER-positive cells. nih.gov | nih.gov |
Multiple Myeloma Cell Lines
In vitro studies have demonstrated that this compound can inhibit the proliferation of multiple myeloma cells. nih.gov This inhibition is achieved through a G1 phase cell cycle block and the induction of apoptosis. nih.govresearchgate.net The cellular response appears to be dependent on the presence of functional estrogen receptors. nih.gov The apoptotic process initiated by this compound involves an intrinsic mitochondrial caspase-9-dependent pathway. nih.gov
Key molecular changes accompanying this process include the upregulation of the cell cycle inhibitor p27Kip1 and the downregulation of c-Myc. nih.govresearchgate.net Furthermore, treatment with this compound leads to an induction of the pro-apoptotic protein BimS and a decrease in the anti-apoptotic protein Mcl-1. nih.gov While effective at micromolar concentrations, the mechanisms of G1 arrest and apoptosis induction are similar to those observed in breast cancer cells. nih.gov Another anti-estrogen, ICI 182,780, also showed significant inhibition of proliferation in multiple myeloma cell lines. ashpublications.org
Effects of this compound on Multiple Myeloma Cell Lines
| Cell Line(s) | Effect | Mechanism of Action | Reference |
|---|---|---|---|
| RPMI 8226, U266, S6B45, ARH-77 | Inhibition of Proliferation, Induction of Apoptosis | G1 cell cycle arrest, caspase-9 activation, upregulation of p27Kip1, downregulation of c-Myc. nih.govresearchgate.net | nih.govresearchgate.net |
Malignant Peripheral Nerve Sheath Tumor (MPNST) Cell Models
Research on MPNST cell lines has revealed that this compound can inhibit cell proliferation and induce cell death. oup.comnih.govnih.gov Interestingly, these effects appear to occur through an estrogen receptor-independent mechanism. nih.govnih.gov Studies have shown that while MPNST cell lines express ERβ and G-protein-coupled ER-1 (GPER), the effects of this compound are not mimicked by other antiestrogens like ICI-182,780, and ablation of these receptors does not alter the cells' sensitivity to the compound. oup.comnih.gov
Concentrations of 1–5 μM of 4-hydroxy-tamoxifen have been found to induce cell death in MPNST cells, while lower concentrations of 0.01–0.1 μM inhibit mitogenesis. nih.gov The mechanism of cell death has been linked to the induction of autophagy. nih.gov It has been proposed that this compound's effects on MPNST cells may be mediated through other targets, such as calmodulin. nih.gov The combination of tamoxifen with the calmodulin inhibitor trifluoperazine (B1681574) has been shown to be more effective at inhibiting MPNST growth than either agent alone. oup.com
Effects of this compound on MPNST Cell Lines
| Cell Line(s) | Concentration Range (µM) | Effect | Mechanism | Reference |
|---|---|---|---|---|
| NMS-2PC, ST88-14, T265-2c, 90-8, S462, STS-26T | 1-5 | Induction of cell death | ER-independent; potentially involves calmodulin inhibition and autophagy induction. nih.govnih.gov | oup.comnih.gov |
| NMS-2PC, ST88-14, T265-2c, 90-8, S462, STS-26T | 0.01-0.1 | Inhibition of mitogenesis | nih.gov |
Rhabdomyosarcoma (RMS) Cell Research
In vitro studies on rhabdomyosarcoma (RMS) cell lines have shown that this compound can significantly inhibit cell proliferation and colony formation. aacrjournals.org Treatment with this compound led to a 20% to 90% reduction in RMS cell growth at various time points. aacrjournals.org This inhibitory effect was comparable to that observed in the breast cancer cell line MCF-7. aacrjournals.org
The reduction in the ability of RMS cell lines to form colonies in both soft agar (B569324) and growth medium further supports the anti-tumor potential of this compound in this cancer type. aacrjournals.org Reductions in colony numbers ranged from 35% to 99%, depending on the specific cell line and the concentration of the compound used. aacrjournals.org Additionally, this compound has been used in inducible gene targeting systems in RMS cells to study the function of specific genes. biorxiv.org
Effects of this compound on Rhabdomyosarcoma (RMS) Cell Lines
| Cell Line(s) | Effect | Key Findings | Reference |
|---|---|---|---|
| Various RMS cell lines | Inhibition of proliferation | 20% to 90% reduction in cell growth. aacrjournals.org | aacrjournals.org |
| Various RMS cell lines | Inhibition of colony formation | 35% to 99% reduction in colony numbers. aacrjournals.org | aacrjournals.org |
Investigations in Other Cancer Cell Types (e.g., colon, glioma, pancreatic)
The effects of this compound have also been explored in other cancer cell types, including colon, glioma, and pancreatic cancer. A notable finding is that this compound can induce the degradation of K-Ras through the induction of autophagy in these cell types. nih.gov This suggests a novel mechanism of autophagic death triggered by the compound that may have broader clinical applications in cancer treatment. nih.gov
In pancreatic cancer cell lines like PANC1, tamoxifen (the parent drug of this compound) has shown cytotoxic effects. mdpi.com The incorporation of a ferrocene (B1249389) group into tamoxifen derivatives was found to improve this cytotoxicity. mdpi.com
Effects of this compound in Other Cancer Cell Lines
| Cancer Type | Cell Line(s) | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Colon, Glioma, Pancreatic | Caco2, HCT116, LoVo, HCT-15, RKO, DLD1 (Colon); U87, LN229, LN308 (Glioma); Panc1, MiaPaCa2 (Pancreatic) | Induction of autophagic death | K-Ras degradation through autophagy induction. nih.gov | nih.gov |
| Pancreatic | PANC1 | Cytotoxicity (Tamoxifen) | Enhanced by ferrocene derivatives. mdpi.com | mdpi.com |
In Vivo Studies Utilizing Animal Models
Tumor Xenograft Models in Immunodeficient Animals
The in vivo efficacy of this compound (4-OHT), the active metabolite of tamoxifen, has been extensively studied in various tumor xenograft models, primarily using immunodeficient mice. These models are crucial for assessing the anti-tumor activity of compounds in a living system that can support the growth of human tumors.
One of the most utilized models is the MCF-7 human breast cancer cell line xenograft in nude mice. nih.govoaepublish.com These estrogen receptor-positive (ERα+) cells are implanted into the mice, typically in the mammary fat pad, to form tumors. nih.gov Studies have demonstrated that 4-OHT can effectively inhibit the growth of these tumors. nih.gov For instance, research has shown that a prodrug of 4-OHT, ZB497, leads to significantly higher plasma concentrations of 4-OHT compared to the administration of tamoxifen or 4-OHT itself, resulting in comparable or even slightly better tumor growth inhibition in MCF-7 xenografts. nih.govresearchgate.net
Another significant finding comes from studies on tamoxifen-resistant breast cancer models. The MCF7/TAM xenograft model, which has acquired resistance to tamoxifen, has been used to investigate the efficacy of other compounds. oup.com In these models, while tamoxifen treatment is ineffective, other estrogen receptor destabilizing compounds have shown prolonged tumor growth control. oup.com
The application of 4-OHT is not limited to breast cancer models. In a multiple myeloma experimental model using RPMI-8226 cells, liposomes encapsulating 4-OHT were shown to reduce tumor growth in a mouse xenograft model. caymanchem.com
Furthermore, the role of 4-OHT has been explored in conjunction with other treatments. In a study using Rat-1 fibroblasts with a this compound-regulated c-Myc allele, systemic delivery of 4-OHT during radiotherapy resulted in a prolonged tumor growth delay in severe combined immunodeficient (SCID) mice bearing these tumors. nih.gov This suggests that activating apoptosis sensitivity through 4-OHT can enhance the efficacy of radiation therapy. nih.gov
The choice of the immunodeficient mouse model is critical for the successful engraftment and growth of human tumor xenografts. researchgate.netgeorgetown.edu Athymic nude mice are commonly used due to their T-cell deficiency, which allows for the growth of xenogeneic tumors. researchgate.net More severely immunodeficient models, such as SCID or NSG mice, are also utilized to better support the growth of primary patient-derived xenografts (PDX), which more accurately reflect the heterogeneity of human tumors. frontiersin.org
Table 1: Summary of In Vivo Studies with this compound in Tumor Xenograft Models
| Cell Line | Cancer Type | Animal Model | Key Findings |
|---|---|---|---|
| MCF-7 | Breast Cancer (ERα+) | Nude Mice | 4-OHT and its prodrug ZB497 inhibit tumor growth. nih.gov |
| MCF7/TAM | Tamoxifen-Resistant Breast Cancer | Nude Mice | Investigated for cross-resistance to tamoxifen. oup.com |
| RPMI-8226 | Multiple Myeloma | Mouse Xenograft | Liposomal 4-OHT reduced tumor growth. caymanchem.com |
| Rat-1-MycER | Fibroblasts | SCID Mice | 4-OHT enhanced radiotherapy efficacy by inducing apoptosis. nih.gov |
| T47D | Breast Cancer (ERα+) | Nude Mice | A well-characterized model for in vivo efficacy studies. nih.gov |
Specific Animal Models for Investigating Autophagy-Independent Prion Degradation
While in vivo studies of this compound in prion diseases are less common than in cancer research, the compound has been identified as a potential therapeutic agent due to its ability to induce the degradation of the pathogenic prion protein (PrPSc) in an autophagy-independent manner. ucl.ac.ukresearchgate.netresearchgate.net
Research in prion-infected neuronal cells has shown that tamoxifen and its metabolite, this compound, can lead to the clearance of PrPSc. researchgate.netbiologists.comnih.gov This effect is attributed to the diversion of both the normal cellular prion protein (PrPC) and PrPSc to lysosomes for degradation, a process that appears to be independent of the classical autophagy pathway. researchgate.netresearchgate.netbiologists.com The mechanism involves the perturbation of cholesterol trafficking within the cell. researchgate.net Treatment with this compound induces cholesterol accumulation in late endosomes, which in turn favors the trafficking of PrPSc to lysosomes for degradation rather than recycling to the cell surface where conversion of PrPC to PrPSc can occur. researchgate.net
Although many studies demonstrating this effect have been conducted in vitro using prion-infected cell lines, they lay the groundwork for future in vivo investigations. researchgate.netbiologists.com The promising results from cell culture models suggest that this compound could be tested in animal models of prion disease. ucl.ac.uk While specific in vivo studies focusing solely on this compound for prion degradation are not extensively detailed in the provided results, the existing literature strongly supports its potential. ucl.ac.uk Studies have shown that inducing autophagy can have beneficial effects in prion-infected mice, prolonging survival times. biologists.com However, the discovery of an autophagy-independent pathway for PrPSc clearance by this compound opens up a new therapeutic avenue. researchgate.netresearchgate.net
Animal models for prion diseases typically involve the inoculation of infectious prion material into susceptible animals, such as mice or hamsters, which then develop a progressive neurodegenerative disease. core.ac.uk These models would be essential to confirm the in vivo efficacy of this compound in clearing PrPSc and delaying disease onset or progression. ucl.ac.uk
Table 2: Investigational Basis for In Vivo Studies of this compound in Prion Degradation
| Area of Investigation | Key In Vitro Findings | Proposed In Vivo Relevance |
|---|---|---|
| PrPSc Clearance | This compound induces lysosomal degradation of PrPSc in infected neuronal cells. researchgate.netbiologists.com | Potential to reduce PrPSc burden in the brains of prion-infected animals. |
| Mechanism of Action | The degradation is independent of autophagy and involves altered cholesterol trafficking. researchgate.netresearchgate.net | Offers a novel therapeutic strategy distinct from autophagy induction. |
| Therapeutic Potential | Identified as a potential pharmaceutical for prion disease therapy. ucl.ac.ukresearchgate.net | Warrants investigation in established animal models of prion disease to assess clinical benefit. ucl.ac.uk |
Mechanisms of 4 Hydroxytamoxifen Resistance and Strategies for Overcoming It in Preclinical Models
Underlying Mechanisms of Resistance
The primary target of 4-hydroxytamoxifen is the estrogen receptor alpha (ERα). bioscientifica.com Therefore, alterations in the expression or function of ERα are a primary mechanism of resistance.
Loss or Modification of ERα Expression: A straightforward mechanism of resistance is the loss of ERα expression, which eliminates the drug's target. uthsc.edu However, many resistant tumors retain ERα expression. spandidos-publications.com In these cases, mutations in the ESR1 gene, which encodes ERα, can lead to resistance. frontiersin.org These mutations, often found in the ligand-binding domain (LBD), can result in a constitutively active receptor that no longer requires estrogen for its function, thereby rendering antiestrogens like this compound ineffective. frontiersin.orgnih.gov For example, mutations at codons 537 and 538 are frequently detected in patients who have relapsed on hormonal therapy. frontiersin.orgaacrjournals.org Preclinical models using genome-edited breast cancer cell lines (MCF-7 and T47D) with Y537S and D538G mutations have demonstrated resistance to this compound. researchgate.netresearchgate.net Another mutation, K303R, has been shown to decrease sensitivity to tamoxifen (B1202) in the presence of growth factors. nih.gov
Altered Receptor Function and Conformation: Even without mutations, the function of ERα can be altered. Changes in the levels of co-regulatory proteins (coactivators and corepressors) can shift the balance of ERα signaling. bioscientifica.com In a resistant state, this compound may paradoxically act as an agonist instead of an antagonist due to an altered co-regulator environment. spandidos-publications.combiomolther.org For instance, the coactivator AIB1 is overexpressed in a significant portion of breast tumors and its high expression is linked to a worse prognosis in tamoxifen-treated patients. bioscientifica.com Furthermore, isomerization of this compound from the active trans isomer to the less potent cis isomer has been observed in resistant tumors, reducing its antiestrogenic efficacy. nih.gov
Table 1: Preclinical Findings on ER Alterations in this compound Resistance
| Alteration Type | Specific Change | Observed Effect in Preclinical Models | Cell Lines/Models | Citation |
|---|---|---|---|---|
| ESR1 Gene Mutation | Y537S, D538G | Confers ligand-independent growth and resistance to this compound. | T47D, MCF-7 | researchgate.netresearchgate.net |
| ESR1 Gene Mutation | K303R | Decreased sensitivity to tamoxifen in the presence of heregulin. | MCF-7 | nih.gov |
| Co-regulator Expression | High AIB1 (coactivator) | Associated with agonistic activity of tamoxifen and resistance. | MCF-7 | bioscientifica.com |
| Metabolite Isomerization | Conversion of trans-4-OHT to cis-4-OHT | Accumulation of the less potent cis isomer in resistant tumors. | Human breast cancer xenografts | nih.gov |
Autophagy is a cellular process of "self-eating" where cells degrade and recycle their own components to survive stress, such as nutrient deprivation or therapeutic challenge. nih.gov In the context of this compound treatment, autophagy has been identified as a critical pro-survival mechanism that facilitates the development of resistance. nih.govtandfonline.commdpi.com
Instead of undergoing apoptosis (programmed cell death), a significant portion of ER-positive breast cancer cells treated with this compound enter a state of cytostasis (growth arrest) and upregulate autophagy to survive. nih.govaacrjournals.orgaacrjournals.org Studies have shown that breast cancer cells selected for this compound resistance exhibit a heightened capacity for antiestrogen-induced autophagy without proceeding to cell death. nih.govtandfonline.com This adaptive response allows the cells to endure the therapeutic stress and eventually resume proliferation. researchgate.net
Key findings from preclinical studies demonstrate that inhibiting autophagy can re-sensitize resistant cells to this compound. nih.gov When autophagy is blocked, either by pharmacological inhibitors or by silencing essential autophagy genes like Beclin 1, this compound treatment leads to robust, caspase-dependent apoptosis in previously resistant cells. nih.govtandfonline.comaacrjournals.org This suggests that autophagy actively protects cancer cells from the cytotoxic effects of the drug and that targeting this survival pathway is a viable strategy to overcome resistance. nih.govmdpi.com
A well-established mechanism of resistance involves the activation of growth factor receptor signaling pathways that can drive cell proliferation independently of the estrogen receptor. spandidos-publications.combiomolther.org This "crosstalk" allows cancer cells to bypass the ERα blockade imposed by this compound. bioscientifica.combiomolther.org
Key pathways implicated in this process include:
HER2 (ErbB2): Overexpression of the Human Epidermal Growth Factor Receptor 2 (HER2) is a known driver of tamoxifen resistance. bioscientifica.combiomolther.org Transfection of HER2 into ER-positive MCF-7 cells confers resistance to tamoxifen. biomolther.org The HER2 pathway activates downstream kinases like MAPK and Akt, which can directly phosphorylate ERα. biomolther.orgbiomolther.org This phosphorylation can lead to ligand-independent activation of the receptor, effectively turning this compound from an antagonist into an agonist. biomolther.orgtandfonline.com
EGFR (ErbB1): The Epidermal Growth Factor Receptor (EGFR) pathway also plays a critical role. spandidos-publications.com Upregulated EGFR signaling has been observed in this compound-resistant MCF-7 cells. physiology.org Crosstalk between ERα and EGFR can lead to resistance, which can be reversed by co-treatment with EGFR inhibitors. physiology.org
FGFR1: Amplification of the Fibroblast Growth Factor Receptor 1 (FGFR1) is found in about 10% of breast cancers and is associated with a poor prognosis. nih.gov Preclinical studies show that cell lines with FGFR1 amplification are resistant to this compound, and this resistance can be reversed by silencing FGFR1. nih.gov
IGF-1R: The Insulin-like Growth Factor-1 Receptor (IGF-1R) pathway is another route for resistance. spandidos-publications.com Activation of this pathway can also lead to phosphorylation of ERα and ligand-independent growth. bioscientifica.com
This activation of growth factor signaling essentially provides an escape route for the cancer cell, allowing it to continue to receive pro-growth signals even when the ER pathway is blocked. biomolther.orgmdpi.com
Downstream of growth factor receptors, intracellular signaling cascades play a pivotal role in mediating resistance. The Ras/Raf/MEK/ERK (MAPK) pathway is a central hub in this process. oncotarget.com
Hyperactivation of the Ras pathway is a determinant of tamoxifen's clinical effectiveness. nih.gov In malignant peripheral nerve sheath tumor (MPNST) cells, which have hyperactive Ras signaling, this compound was found to induce cell death by promoting the degradation of K-Ras, which in turn led to the downregulation of MAPK signaling. nih.gov Conversely, in breast cancer, sustained activation of the Ras-MAPK pathway can promote resistance. bioscientifica.com This pathway can be activated by growth factor receptors like HER2 and EGFR, leading to the phosphorylation of ERα at Serine-118, which enhances its ligand-independent activity. bioscientifica.comnih.gov This creates a feed-forward loop that sustains proliferation despite the presence of this compound. bioscientifica.com
Activation of Ligand-Independent Growth Factor Signaling Pathways
Preclinical Combinatorial Strategies to Enhance Efficacy
To combat the complex mechanisms of resistance, researchers are exploring combinatorial strategies in preclinical models. The goal is to target both the primary ER pathway and the escape pathways simultaneously.
All-trans retinoic acid (ATRA), a derivative of vitamin A, has shown promise in enhancing the efficacy of antiestrogens in preclinical settings. nih.govresearchgate.net ATRA can inhibit breast cancer cell growth and has been found to act synergistically with tamoxifen. aacrjournals.orgnih.gov
One key mechanism is ATRA's ability to target Pin1, an enzyme that regulates protein stability. frontiersin.org In tamoxifen-resistant breast cancer cells, ATRA induces the degradation of Pin1. frontiersin.org This leads to the subsequent degradation of ERα and inhibits the pro-survival AKT and ERK1/2 signaling pathways. frontiersin.orgresearchgate.net By simultaneously suppressing multiple survival mechanisms, ATRA can overcome resistance. frontiersin.org Studies in tamoxifen-resistant MCF-7 and T47D cell lines showed that ATRA suppressed cell proliferation and, in xenograft models, reduced tumor growth. frontiersin.org
Another study investigated the combination of this compound and ATRA in MCF-7 cells expressing different isoforms of ERβ. researchgate.net The combination induced cell death, with the specific ERβ isoform influencing the sensitivity to the treatment. researchgate.net In BT-474 cells, combining ATRA with tamoxifen resulted in strong synergistic growth inhibition and an accumulation of cells in the G0/G1 phase of the cell cycle. aacrjournals.org These findings suggest that combining this compound with retinoids like ATRA could be a potent strategy to overcome or prevent endocrine resistance. aacrjournals.orgfrontiersin.org
Table 2: Preclinical Findings on Combination of this compound with All-trans Retinoic Acid (ATRA)
| Cell Line/Model | Key Finding | Observed Effect | Citation |
|---|---|---|---|
| Tamoxifen-Resistant MCF-7 & T47D | ATRA targets and degrades Pin1, leading to ERα degradation. | Inhibited cell viability, colony formation, and tumor growth in xenografts. | frontiersin.org |
| BT-474 | ATRA and tamoxifen combination shows strong synergistic growth inhibition. | Enhanced accumulation of cells in G0/G1 phase. | aacrjournals.org |
| MCF-7 (with ERβ isoforms) | Combination of this compound and ATRA induces cell death. | Sensitivity to the combination is modulated by ERβ1 and ERβ2 expression. | researchgate.net |
| 734 B | ATRA causes a dose-dependent decrease in proliferation. | The addition of this compound did not further increase growth inhibition but neutralized a separate effect of RA on thymidine (B127349) incorporation. | nih.gov |
Synergism with Curcumin (B1669340) Analogs (e.g., Pentagamavunone-1)
The development of resistance to this compound (4-OHT), the active metabolite of Tamoxifen, presents a significant challenge in the treatment of estrogen receptor (ER)-positive breast cancer. Researchers are exploring combination therapies to overcome this resistance. One promising approach involves the use of curcumin analogs, such as Pentagamavunone-1 (PGV-1).
Preclinical studies have demonstrated that the combination of PGV-1 with Tamoxifen or 4-OHT results in a synergistic cytotoxic effect on ER-positive breast cancer cells, including MCF-7 and T47D lines. researchgate.netjapsonline.com This enhanced effect is observed in both the inhibition of cell proliferation and the induction of apoptosis. nih.govnih.gov While both PGV-1 and 4-OHT individually exhibit cytotoxic effects, their combination is significantly more potent. researchgate.net
The synergistic action of PGV-1 and 4-OHT leads to a significant increase in apoptosis, as indicated by a higher accumulation of cells in the sub-G1 phase of the cell cycle. nih.govnih.gov Furthermore, this combination has been shown to strongly inhibit the formation of cancer cell colonies, suggesting a persistent cytotoxic effect. nih.govnih.gov The T47D cell line, in particular, has shown greater sensitivity to this combination treatment compared to the MCF-7 cell line. researchgate.net
Mechanistically, curcumin and its analogs can target multiple pathways involved in 4-OHT resistance. For instance, curcumin can suppress the expression of SLUG and Hexokinase-2 (HK2), leading to mitochondrion-mediated apoptosis. mdpi.com It can also downregulate pro-growth and anti-apoptotic molecules, inhibit signaling pathways like NF-κB and Akt/mTOR, and suppress the Src/FAK complex. nih.govoup.com These multi-target effects highlight the potential of curcumin analogs to both enhance the efficacy of 4-OHT and overcome established resistance. mdpi.com
Table 1: Preclinical Findings on the Synergism of this compound and Pentagamavunone-1
| Finding | Cell Lines | Observed Effect | Reference |
| Synergistic Cytotoxicity | MCF-7, T47D | Enhanced inhibition of cell proliferation compared to single-agent treatment. | researchgate.net |
| Increased Apoptosis | MCF-7, T47D | Increased accumulation of cells in the sub-G1 phase. | nih.govnih.gov |
| Inhibition of Colony Formation | MCF-7, T47D | Strong and persistent inhibition of cancer cell colony growth. | nih.govnih.gov |
| Differential Sensitivity | T47D | Higher sensitivity to the combination treatment compared to MCF-7 cells. | researchgate.net |
Co-treatment with Isothiocyanates from Cruciferous Plants (e.g., Sulforaphane (B1684495), Erucin)
Isothiocyanates (ITCs), naturally occurring compounds found in cruciferous vegetables, such as Sulforaphane from broccoli and Erucin (B1671059) from arugula, have shown potential in overcoming 4-OHT resistance in ER-positive breast cancer cells. nih.govnih.gov Preclinical studies indicate that these compounds can act synergistically with 4-OHT to more effectively reduce cancer cell viability and their ability to form colonies. nih.gov
Co-treatment of ER-positive breast cancer cell lines (T47D, MCF-7, and BT-474) with either Sulforaphane or Erucin and 4-OHT leads to a more significant reduction in cell viability than either agent alone. nih.gov This enhanced effect is linked to the induction of apoptosis, evidenced by an increased cleavage of PARP (Poly (ADP-ribose) polymerase) and a decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. mdpi.comnih.gov Additionally, the levels of survivin, an inhibitor of apoptosis, are reduced. mdpi.comnih.gov
A key finding is the ability of these isothiocyanates to re-sensitize 4-OHT-resistant breast cancer cells to the drug. nih.gov This suggests that ITCs could be used to restore the efficacy of tamoxifen in patients who have developed resistance. The mechanism appears to be, at least in part, independent of the estrogen receptor, as the combination did not show the same potentiation in ER-negative MDA-MB-231 cells. nih.gov Erucin has also been noted to potentiate the anticancer activity of 4-OHT in ER-positive breast cancer cell lines. researchgate.netmdpi.com
Table 2: Effects of Isothiocyanate Co-treatment with this compound in Preclinical Models
| Isothiocyanate | Cell Lines | Key Findings | Reference |
| Sulforaphane | T47D, MCF-7, BT-474 | Synergistic reduction in cell viability and clonogenic potential with 4-OHT. Decreased Bcl-2/Bax ratio and survivin levels. Increased PARP cleavage. | nih.gov |
| Erucin | T47D, MCF-7, BT-474 | Synergistic reduction in cell viability and clonogenic potential with 4-OHT. Potentiates cytotoxic effects in MCF-7 and T47D cells. | nih.gov |
| Sulforaphane & Erucin | 4-OHT-resistant T47D & MCF-7 | Sensitizes resistant cells to 4-OHT treatment. | nih.gov |
Combination with Shikonin
Shikonin, a natural naphthoquinone compound, has demonstrated significant potential in overcoming 4-OHT resistance and enhancing its therapeutic effects in breast cancer cells. nih.gov Studies have shown that the combination of Shikonin and 4-OHT synergistically inhibits the proliferation of both ER-positive (MCF-7) and ER-negative (MDA-MB-435S) breast cancer cells. nih.govnih.gov
The synergistic effect of this combination is largely attributed to the induction of apoptosis. oup.comnih.gov Mechanistically, the co-treatment leads to an increase in intracellular reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. nih.gov This activates the mitochondrial-dependent apoptosis pathway and the death receptor pathway, with significant regulation of the PI3K/AKT/Caspase 9 signaling pathway. nih.gov In tamoxifen-resistant MCF-7R cells, Shikonin has been shown to reduce resistance by inducing the long non-coding RNA uc.57, which in turn downregulates BCL11A and inhibits the PI3K/AKT and MAPK signaling pathways. oncotarget.com
In vivo studies using mouse models have confirmed these findings, showing that the combined therapy of Shikonin and 4-OHT is more effective at inhibiting tumor growth than either agent used alone. nih.gov This suggests that Shikonin could serve as a potent adjuvant to 4-OHT, potentially preventing the development of resistance in ER-positive breast cancer and extending the utility of 4-OHT to ER-negative breast cancer. nih.gov
Table 3: Preclinical Research on Shikonin and this compound Combination
| Finding | Cell Lines/Model | Mechanism of Action | Reference |
| Synergistic Inhibition of Proliferation | MCF-7 (ER+), MDA-MB-435S (ER-) | Increased ROS, decreased mitochondrial potential, induction of apoptosis. | nih.govnih.gov |
| Overcoming Tamoxifen Resistance | MCF-7R (Tamoxifen-resistant) | Induction of lncRNA uc.57, downregulation of BCL11A, inhibition of PI3K/AKT and MAPK pathways. | oncotarget.com |
| Enhanced Apoptosis | MCF-7, MDA-MB-435S | Activation of mitochondrial-dependent and death receptor pathways. | nih.gov |
| In Vivo Tumor Growth Inhibition | Mouse model | Combination therapy showed superior tumor growth inhibition compared to monotherapy. | nih.gov |
Sensitization with Chemotherapeutic Agents (e.g., Docetaxel (B913), Paclitaxel)
The interplay between hormone therapy resistance and sensitivity to subsequent chemotherapy is a critical area of investigation. Preclinical studies suggest that cells that have developed resistance to 4-OHT may exhibit altered sensitivity to certain cytotoxic agents like the taxanes, Docetaxel and Paclitaxel. nih.gov
In one study, a 4-OHT-resistant MCF-7 subline (MCF7/HT) was found to be more sensitive to Docetaxel compared to the parental, hormone-sensitive MCF-7 cells. nih.gov This increased sensitivity was associated with a lower expression of class III β-tubulin (TUBB3), a protein linked to taxane (B156437) resistance. nih.gov The treatment of these resistant cells with Docetaxel resulted in a more pronounced induction of apoptosis, as indicated by increased cleaved PARP and decreased Bcl-2 levels, as well as a significant reduction in cyclin D1 expression. nih.gov
Conversely, another study found that 4-OHT showed a synergistic effect with taxanes (Paclitaxel and Docetaxel) in ER-positive breast cancer cell lines, while Tamoxifen showed an antagonistic effect with all tested chemotherapeutic agents. researchgate.net This suggests that the active metabolite of Tamoxifen may have a different interaction profile with chemotherapeutic drugs. The mechanisms of action for taxanes like Paclitaxel and Docetaxel involve the disruption of the microtubule network within cancer cells, which inhibits their ability to grow and divide. lbbc.orglbbc.org
Table 4: Preclinical Findings on Chemotherapeutic Sensitization in 4-OHT Resistant Models
| Chemotherapeutic Agent | Cell Line Model | Observed Effect on 4-OHT Resistant Cells | Associated Molecular Changes | Reference |
| Docetaxel | MCF7/HT (4-OHT resistant) | Increased sensitivity to Docetaxel. | Lower expression of TUBB3, increased cleaved PARP, decreased Bcl-2, decreased cyclin D1. | nih.gov |
| Paclitaxel & Docetaxel | ER-positive breast cancer cells | Synergistic effect with 4-OHT. | Downregulation of Bcl2 and microtubule-associated protein tau by fulvestrant (B1683766) (another endocrine agent). | researchgate.net |
Potential Combinations with PARP Inhibitors (e.g., Olaparib)
The combination of 4-OHT with PARP inhibitors, such as Olaparib, is an emerging strategy being explored to overcome endocrine resistance, particularly in the context of specific genetic backgrounds. Research has indicated that the response to this combination therapy can be influenced by genetic variations.
In a study using lymphoblastoid cell lines (LCLs), it was found that Olaparib could sensitize 4-OHT-resistant LCLs to the effects of 4-OHT. plos.org This sensitization was dependent on the single nucleotide polymorphism (SNP) profiles of the CTSO and ZNF423 genes, which are involved in regulating BRCA1 protein levels. plos.org Specifically, LCLs with a CTSO V/ZNF423 W genotype, which were resistant to 4-OHT alone, became sensitive when treated with a combination of 4-OHT and Olaparib. plos.org
Furthermore, in ER-positive breast cancer cell lines like CAMA-1 and ZR75-1, which are resistant to Olaparib as a single agent, the addition of Olaparib sensitized these cells to 4-OHT treatment. plos.org This suggests that PARP inhibition may restore sensitivity to endocrine therapy in certain resistant tumors. Another study highlighted that miRNA-449a can sensitize breast cancer cells to Olaparib by suppressing survivin and BRCA2. researchgate.net
Table 5: Preclinical Insights into this compound and PARP Inhibitor Combinations
| Cell Line/Model | Genetic Context | Effect of Olaparib Co-treatment | Reference |
| Lymphoblastoid Cell Lines (LCLs) | CTSO V/ZNF423 W (4-OHT resistant) | Sensitized resistant cells to 4-OHT treatment. | plos.org |
| ER-positive breast cancer cells (CAMA-1, ZR75-1) | Resistant to Olaparib alone | Sensitized cells to 4-OHT treatment. | plos.org |
| Triple-negative breast cancer cells | - | miRNA-449a sensitizes cells to Olaparib via survivin/BRCA2 suppression. | researchgate.net |
Co-administration with Autophagy Inhibitors
Autophagy, a cellular self-degradation process, has been identified as a key mechanism that cancer cells utilize to survive the stress induced by therapies like 4-OHT, leading to resistance. frontiersin.orgphysiology.org Consequently, inhibiting this pro-survival autophagy is a promising strategy to enhance the efficacy of 4-OHT and overcome resistance.
Preclinical studies have consistently shown that 4-OHT induces a cytoprotective autophagic response in ER-positive breast cancer cells. mdpi.comtandfonline.comnih.gov The inhibition of this process, either through pharmacological inhibitors like hydroxychloroquine (B89500) (HCQ) or through genetic knockdown of essential autophagy genes (e.g., ATG7, ATG4A), can restore sensitivity to 4-OHT in resistant cells. tandfonline.comspandidos-publications.com For instance, in tamoxifen-resistant MCF-7 and T47D cell lines, co-treatment with HCQ or knockdown of ATG7 re-sensitized the cells to 4-OHT-induced growth inhibition. tandfonline.com
Similarly, inhibiting autophagy has been shown to sensitize both antiestrogen-sensitive and resistant ER-positive breast cancer cells to tamoxifen-induced apoptosis. mdpi.com The inhibition of autophagy in combination with tamoxifen or 4-OHT resulted in decreased cell viability in MCF-7 and T-47D cells. nih.gov This strategy essentially blocks a critical escape route for cancer cells, forcing them towards apoptosis.
Table 6: Overcoming 4-OHT Resistance with Autophagy Inhibitors in Preclinical Models
| Cell Line Model | Autophagy Inhibitor/Target | Key Finding | Reference |
| MCF7/TAMR, T47D/TR (Tamoxifen-resistant) | Hydroxychloroquine (HCQ), ATG7 knockdown | Restored sensitivity to 4-OHT-induced growth inhibition. | tandfonline.com |
| MCF-7 (4-OHT resistant) | Autophagy inhibition | Sensitized resistant cells to 4-OHT-induced cell death. | mdpi.comfrontiersin.org |
| MCF-7, T-47D | Autophagy inhibition (e.g., via miR-101) | Sensitized cells to 4-OHT-induced apoptotic cell death. | nih.gov |
| MCF7/R (Tamoxifen-resistant) | ATG4A knockdown | Enhanced sensitivity of breast cancer cells to 4-OHT by inhibiting autophagy. | spandidos-publications.com |
Co-delivery with Anti-miR-21 in Nanoparticle Formulations
MicroRNA-21 (miR-21) is an oncomiR that is frequently overexpressed in breast cancer and is known to contribute to chemoresistance by regulating apoptotic and tumor suppressor genes. nih.govacs.org Targeting miR-21 represents a novel approach to combat 4-OHT resistance. The co-delivery of 4-OHT and an inhibitor of miR-21 (anti-miR-21) using nanoparticle technology has shown significant therapeutic potential in preclinical models. nih.govacs.org
Biodegradable nanoparticles, such as those made from PLGA-b-PEG, have been developed to co-load both 4-OHT and anti-miR-21. nih.govacs.org This co-delivery system ensures that both therapeutic agents reach the target cancer cells simultaneously. In studies using ER-positive breast cancer cell lines (MCF-7, ZR-75-1, BT-474), these co-loaded nanoparticles demonstrated a significantly greater antiproliferative effect compared to treatment with free 4-OHT or nanoparticles loaded with only one agent. nih.govacs.org
The co-loaded nanoparticles significantly inhibited the growth of MCF-7 cells in a dose-dependent manner. nih.govacs.org For example, at a 1 µM concentration, the dual-loaded nanoparticles inhibited MCF-7 cell growth 1.9-fold more effectively than free 4-OHT. nih.gov This enhanced effect highlights the synergistic potential of simultaneously targeting the estrogen receptor with 4-OHT and the miR-21-mediated resistance pathway. This nanotechnology-based approach holds promise for improving the treatment of ER-positive breast cancer and overcoming tamoxifen resistance. nih.gov
Table 7: Preclinical Efficacy of this compound and Anti-miR-21 Co-loaded Nanoparticles
| Nanoparticle Formulation | Cell Lines | Key Findings | Reference |
| PLGA-b-PEG co-loaded with 4-OHT and anti-miR-21 | MCF-7, ZR-75-1, BT-474, 4T1 | Significantly enhanced antiproliferative and apoptotic effects compared to single-agent treatments. | nih.govacs.org |
| PLGA-b-PEG co-loaded with 4-OHT and anti-miR-21 | MCF-7 | Dose-dependent inhibition of cell proliferation, significantly greater than free 4-OHT. | nih.govacs.org |
| PLGA-b-PEG co-loaded with 4-OHT and anti-miR-21 | MCF-7 | 1.9-fold greater inhibition of cell growth compared to free 4-OHT at 1 µM concentration. | nih.gov |
4 Hydroxytamoxifen As a Research Tool in Chemical Biology and Genetic Engineering
Applications in Inducible Gene Expression Systems
4-OHT is widely used in inducible gene expression systems, which allow researchers to turn genes on or off at specific times and in specific tissues. This level of control is crucial for understanding the dynamic nature of biological processes.
The Cre-LoxP system is a powerful tool for site-specific recombination in the genome. The system relies on the Cre recombinase enzyme, which recognizes and catalyzes recombination between two LoxP sites. To control the timing of this recombination, a modified version of Cre recombinase, CreER, was developed. CreER is a fusion protein of Cre recombinase and a mutated ligand-binding domain (LBD) of the estrogen receptor (ER). nih.govnih.gov
In the absence of a specific ligand, the CreER protein is sequestered in the cytoplasm through its interaction with heat shock proteins. aai.org The administration of 4-OHT, which has a high affinity for the mutated ER LBD, causes a conformational change in the CreER protein. nih.govfrontiersin.org This change leads to its release from the heat shock protein complex and its translocation into the nucleus. frontiersin.org Once in the nucleus, Cre recombinase can access the genomic DNA and excise, invert, or translocate DNA sequences flanked by LoxP sites. nih.govfrontiersin.org
A further refinement of this system is the CreERT2 variant, which contains a further mutated LBD that is approximately ten times more sensitive to 4-OHT. pnas.org This increased sensitivity allows for effective induction of Cre activity at lower, less potentially toxic concentrations of the inducing agent. pnas.org The temporal control afforded by 4-OHT in the Cre-LoxP system is a de facto standard for inducible gene manipulation. hellobio.comhellobio.com
Table 1: Key Features of the 4-OHT Inducible Cre-LoxP System
| Feature | Description |
| Inducer | 4-Hydroxytamoxifen (4-OHT) |
| Effector Protein | CreER or CreERT2 Recombinase |
| Mechanism | 4-OHT binding induces nuclear translocation of CreER/CreERT2. |
| Outcome | Site-specific recombination at LoxP sites. |
| Advantage | Temporal control over gene expression or deletion. frontiersin.orghellobio.com |
The Targeted Recombination in Active Populations (TRAP) system leverages the principles of the Cre-LoxP system to label and manipulate neurons that are active during a specific time window. frontiersin.orgbiorxiv.org In TRAP systems, the expression of CreER is driven by the promoter of an immediate early gene (IEG), such as c-Fos or Arc, which are rapidly transcribed in response to neuronal activity. frontiersin.org
When neurons are active in the presence of 4-OHT, the expressed CreER translocates to the nucleus and mediates recombination, leading to the permanent expression of a reporter gene or other effector molecules. frontiersin.orgbiorxiv.org This allows researchers to create a lasting genetic mark in neurons that were active during a specific event, such as a particular behavior or sensory experience. frontiersin.org
The TRAP2 system is an improved version with enhanced efficiency and brain-wide sensitivity. biorxiv.orgfrontiersin.org It utilizes a codon-optimized Cre and a different fusion strategy to improve expression and labeling efficiency. frontiersin.orgbiorxiv.org The short half-life of 4-OHT provides a narrow time window for labeling, typically around 12 hours, allowing for precise temporal correlation between neuronal activity and the experimental manipulation. frontiersin.org
Table 2: Comparison of TRAP and TRAP2 Systems
| System | Promoter | Cre Fusion Strategy | Key Improvement |
| TRAP (FosTRAP) | Endogenous c-Fos | CreERT2 knocked into the endogenous c-Fos locus. frontiersin.org | First-generation system for activity-dependent labeling. frontiersin.org |
| TRAP2 | Endogenous c-Fos | CreERT2 fused to the C-terminus of endogenous c-Fos via a 2A peptide. frontiersin.org | Improved labeling efficiency and maintains endogenous c-Fos expression. frontiersin.org |
Control of CreER/CreERT2 Recombinase Activity in Cre-LoxP Systems
Activation of Inactivated Cas9 Nuclease in CRISPR/Cas9 Gene Editing
The CRISPR/Cas9 system has revolutionized gene editing. To enhance the specificity and control of this powerful tool, researchers have developed inducible Cas9 variants. One such approach involves the insertion of a 4-OHT-dependent intein into the Cas9 nuclease. hellobio.comhellobio.com Inteins are protein segments that can excise themselves and ligate the flanking protein fragments.
In this system, the Cas9 nuclease is rendered inactive by the presence of the intein. hellobio.comhellobio.com Upon administration of 4-OHT, the intein is activated to splice itself out, restoring the full-length, active Cas9 nuclease. hellobio.com This strategy allows for tight, temporal control over Cas9 activity, reducing off-target gene editing. hellobio.comhellobio.com Studies have shown that these conditionally active Cas9s can modify target genomic sites with significantly higher specificity than the wild-type Cas9. hellobio.comhellobio.com This "iCas" variant allows for repeated on-off control of the nuclease activity, providing a high degree of precision in genome editing experiments. hellobio.comhellobio.com
Role in Studying Cellular Differentiation Processes
The ability to control gene expression at specific time points is particularly valuable for studying cellular differentiation, a process that involves a highly orchestrated series of gene expression changes. 4-OHT-inducible systems are used to investigate the roles of specific genes in the commitment and maturation of various cell lineages. ontosight.ai
For example, by using a Cre-LoxP system under the control of a cell-type-specific promoter, researchers can delete a gene of interest in a particular progenitor cell population at a chosen time by administering 4-OHT. They can then observe the consequences of this gene deletion on the subsequent differentiation of these cells. This approach has been instrumental in elucidating the functions of transcription factors, signaling molecules, and other proteins in the development of hematopoietic cells, neurons, and other cell types. ontosight.ai
Q & A
Basic Research Questions
Q. What are the standard protocols for preparing 4-OHT solutions in vitro, and how do solvent choices impact biological activity?
- 4-OHT is typically dissolved in ethanol or methanol (5 mg/mL) due to its low solubility in aqueous buffers. For cell-based assays, a working solution can be prepared by diluting the stock in culture media, ensuring final solvent concentrations (e.g., DMSO or ethanol) remain ≤0.1% to avoid cytotoxicity . Solubility in corn oil (≥2.08 mg/mL) is recommended for oral administration in vivo .
Q. How should researchers account for the (E) and (Z) isomer ratio of 4-OHT in experimental design?
- Commercial 4-OHT is often a 50:50 mixture of (E) and (Z) isomers. The (Z)-isomer is the biologically active form with potent antiestrogenic activity, while the (E)-isomer exhibits weaker ER binding. To ensure reproducibility, use HPLC or NMR to verify isomer ratios, or opt for isomerically pure (>98% Z) preparations for CRISPR/Cas9 or ER modulation studies .
Q. What in vitro models are most relevant for studying 4-OHT’s anticancer effects?
- Estrogen receptor-positive (ER+) breast cancer cell lines (e.g., MCF-7) are standard for evaluating 4-OHT’s growth-inhibitory effects. Dose-response experiments should span 1–50 µM, with IC50 values varying by cell line (e.g., 300 nM in MCF-7 vs. 20,000 nM in MDA-MB-435) . Include ER-negative lines (e.g., MDA-MB-231) as controls to confirm ER-dependent mechanisms .
Q. How is 4-OHT metabolized in vivo, and what analytical methods quantify its metabolites?
- 4-OHT undergoes sulfation and cytochrome P450-mediated metabolism (e.g., CYP2D6, CYP3A5). Use HPLC with a detection limit of 0.1–0.5 ng/mL to measure plasma levels of 4-OHT and its metabolites (e.g., endoxifen). Note significant inter-individual variability in metabolite concentrations due to genetic polymorphisms .
Advanced Research Questions
Q. How can contradictory data on 4-OHT’s tissue-specific agonism/antagonism be resolved in experimental models?
- Tissue selectivity arises from differential ER cofactor recruitment. To dissect this, employ ERα/β knockout models or chromatin immunoprecipitation (ChIP) to map ER-binding sites in target tissues (e.g., uterine vs. breast tissue). Dose-dependent effects (e.g., 0.2–5 µg/day in rats) further clarify tissue-specific responses .
Q. What experimental strategies address the discordance between 4-OHT’s in vitro potency and in vivo efficacy?
- Pharmacokinetic variability (e.g., rapid hepatic metabolism) often underlies this discrepancy. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling with repeated dosing regimens (e.g., 6 µg/day subcutaneously in mice) to maintain therapeutic plasma levels. Pair this with biomarker analysis (e.g., ER target gene expression) .
Q. How does 4-OHT’s role in CRISPR/Cas9 systems influence experimental design for gene-editing studies?
- 4-OHT induces nuclear translocation of ER-fused Cas9 proteins. Optimize treatment duration (e.g., 4–18 hours) and concentration (5–50 µM) based on cell type. Include a non-inducible Cas9 control and validate editing efficiency via sequencing or surrogate reporters (e.g., GFP) .
Q. What methodologies explain the variable correlation between 4-OHT and tamoxifen metabolite levels across populations?
- Genotype CYP2D6 and CYP3A5 in study cohorts to stratify patients by metabolic activity. Use Pearson correlation analysis (R = 0.97 for tamoxifen vs. 4-OHT) to identify strong metabolite relationships. Adjust dosing protocols for poor metabolizers to mitigate reduced endoxifen production .
Q. How should researchers mitigate off-target effects when using 4-OHT in neuroprotection studies?
- Dose optimization is critical. In murine models, 6 µg/day 4-OHT attenuates methamphetamine-induced dopamine depletion without altering striatal dopamine levels. Include gonadectomized controls to isolate ER-independent neuroprotective mechanisms .
Methodological Notes
- Isomer Purity : Always verify isomer ratios via 1H-NMR or HPLC, as batch-to-batch variability impacts ER-binding assays .
- Data Interpretation : Use SEER or NSABP trial data for comparative risk analysis (e.g., endometrial cancer incidence: 1.6/1000 patient-years in tamoxifen-treated cohorts) .
- Ethical Reporting : Disclose limitations in metabolite detection methods (e.g., HPLC’s lower sensitivity for trace metabolites) and validate findings with mass spectrometry where feasible .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
